molecular formula C10H13BrO3 B6293960 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene CAS No. 2379321-66-9

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Cat. No.: B6293960
CAS No.: 2379321-66-9
M. Wt: 261.11 g/mol
InChI Key: LOJZHBPFXFKHJA-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is 260.00481 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-6-7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJZHBPFXFKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical characteristics and melting point of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Part 1: Executive Summary & Chemical Identity

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a specialized halogenated aromatic ether used primarily as a regioselective intermediate in the synthesis of complex phenethylamine derivatives and radiolabeled ligands for serotonin receptor research. Its structural uniqueness lies in the para-positioning of a methoxymethyl (MOM-type) ether relative to a bromine atom on a 2,5-dimethoxybenzene scaffold. This configuration allows for orthogonal functionalization: the bromine atom facilitates lithiation or palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the methoxymethyl group serves as a robust, lipophilic ether linkage that is distinct from standard labile protecting groups.

Chemical Identity Matrix
Parameter Technical Specification
IUPAC Name 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene
CAS Number 2379321-66-9
Molecular Formula C₁₀H₁₃BrO₃
Molecular Weight 261.11 g/mol
SMILES COc1cc(COC)c(OC)cc1Br
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

Part 2: Physical Characteristics & Melting Point Analysis

The Melting Point Challenge

Unlike commoditized reagents (e.g., 1,4-dimethoxybenzene), 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is often synthesized in situ or produced in small custom batches. Consequently, a universally standardized melting point is frequently absent from public databases.

Based on Structural Activity Relationship (SAR) analysis of analogous 2,5-dimethoxybenzene derivatives, the compound exists as a solid at room temperature. The introduction of the methoxymethyl side chain (–CH₂OCH₃) disrupts the crystal lattice slightly more than a simple methyl group but less than a long alkyl chain, typically resulting in a melting point range of 60 °C – 90 °C , depending heavily on isomeric purity.

Comparative Thermal Data of Analogs:

  • 1-Bromo-2,5-dimethoxy-4-methylbenzene: ~75–80 °C

  • 1,4-Dibromo-2,5-dimethoxybenzene: 144–148 °C (High symmetry increases MP)

  • 2,5-Dimethoxybenzyl alcohol: 68–71 °C

Experimental Protocol: Melting Point Determination

To establish the melting point for a new batch, researchers must follow a rigorous capillary method (USP <741> compliant) to ensure data integrity.

Protocol:

  • Drying: Desiccate the sample under high vacuum (0.5 mmHg) at 25°C for 4 hours to remove residual solvent (DCM/EtOAc), which significantly depresses the melting point.

  • Packing: Load a glass capillary tube to a height of 3 mm. Compact the powder by tapping the capillary on a hard surface (or dropping it through a glass tube).

  • Ramp: Use a calibrated melting point apparatus (e.g., Buchi or SRS).

    • Fast Ramp: 5°C/min up to 50°C.

    • Critical Ramp: 1°C/min from 50°C until melting is observed.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of the solid phase.
      

Acceptance Criteria: A range (


) of < 2.0°C  indicates high purity (>98%). A wider range suggests the presence of regioisomers or solvent occlusion.

Part 3: Synthesis & Impurity Profile

Understanding the synthesis is critical for predicting impurities that affect physical properties. The most reliable route involves the bromination of the pre-formed methoxymethyl ether to avoid benzylic bromination side reactions.

Synthetic Pathway Visualization

SynthesisPath Start 2,5-Dimethoxybenzaldehyde Step1 2,5-Dimethoxybenzyl alcohol (Reduction) Start->Step1 NaBH4, MeOH Step2 1-(Methoxymethyl)- 2,5-dimethoxybenzene Step1->Step2 MeI, NaH, THF (Williamson Ether Synthesis) Target 1-Bromo-2,5-dimethoxy- 4-(methoxymethyl)benzene Step2->Target Br2, AcOH (Electrophilic Bromination)

Figure 1: Recommended synthetic pathway minimizing regioisomeric byproducts.

Critical Impurities
  • Regioisomers: Bromination at the position ortho to the methoxymethyl group (position 3 or 6) is sterically hindered but possible. This impurity is the primary cause of melting point depression.

  • Over-bromination: Formation of dibromo species (e.g., 1,4-dibromo-2,5-dimethoxybenzene) if stoichiometry is not strictly controlled. These have significantly higher melting points (>140°C) and will not melt in the expected range, appearing as "unmelted grit."

Part 4: Characterization & Validation

Trustworthiness in application requires verifying the structure before use in sensitive steps (e.g., lithiation).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Two singlets at ~7.00 ppm and ~6.85 ppm. (Para-substitution pattern on the tetrasubstituted ring results in singlets, not doublets).

    • Methoxymethyl: A singlet (2H) at ~4.45 ppm (benzylic -CH₂-) and a singlet (3H) at ~3.40 ppm (-OCH₃).

    • Methoxy Groups: Two singlets (3H each) at ~3.80 ppm and ~3.85 ppm.

  • Diagnostic Check: If the aromatic protons appear as doublets, the bromination occurred at the wrong position (regioisomer contamination).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: ACN:Water (Gradient 50% -> 95% ACN).

  • Detection: UV at 280 nm (absorption of the electron-rich benzene ring).

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended during weighing), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C). The methoxymethyl ether is generally stable to base but can hydrolyze under strong acidic conditions combined with heat. Keep away from Lewis acids unless intended for reaction.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS 2379321-66-9). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 105057331 (Analog: 1-Bromo-4-(1-bromoethyl)-2,5-dimethoxybenzene). Link

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. Link

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Sources

Molecular weight and formula analysis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the molecular analysis, synthesis, and characterization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene .

Executive Summary

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS: 2379321-66-9) is a highly functionalized aromatic building block used primarily in the synthesis of phenethylamine derivatives, radioligands, and complex pharmacophores.[1][2] Its structure combines a reactive aryl bromide handle (suitable for lithiation or palladium-catalyzed cross-coupling) with a chemically distinct methoxymethyl ether moiety.

This guide provides a rigorous analysis of its molecular weight, isotopic distribution, synthetic logic, and required analytical protocols for quality assurance in drug development workflows.

Chemical Identity & Molecular Analysis[1][2][3][4][5][6]

Structural Composition

The molecule consists of a central benzene ring substituted in a 1,2,4,5 pattern, characteristic of the "2C-x" and "DOx" families of psychoactive research chemicals, though this specific analog features a methoxymethyl group at the 4-position rather than a simple alkyl or halogen.[3]

AttributeDetail
IUPAC Name 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene
Common Identifier 4-Methoxymethyl-2,5-dimethoxybromobenzene
CAS Number 2379321-66-9
Molecular Formula C₁₀H₁₃BrO₃
SMILES COc1cc(COC)c(OC)cc1Br
Molecular Weight & Isotopic Distribution

Precise mass spectrometry requires understanding the isotopic abundance of Bromine (


 and 

), which creates a distinct 1:1 doublet pattern in the molecular ion.
IsotopeMass (Da)AbundanceContribution to Total
Carbon-12 12.0000098.93%120.000
Hydrogen-1 1.0078399.98%13.102
Oxygen-16 15.9949199.76%47.985
Bromine-79 78.9183450.69%Variable
Bromine-81 80.9162949.31%Variable

Calculated Masses:

  • Average Molecular Weight: 261.11 g/mol

  • Monoisotopic Mass (

    
    ):  260.0048 Da
    
  • Monoisotopic Mass (

    
    ):  262.0028 Da
    

Critical Analytical Note: In High-Resolution Mass Spectrometry (HRMS), the presence of the M+2 peak at ~262.00 Da with nearly equal intensity to the M peak is the primary confirmation of the bromine substituent.

Synthetic Logic & Access

To ensure the integrity of the analytical standard, one must understand its origin. The synthesis typically proceeds via the modification of 2,5-dimethoxybenzaldehyde.

Retrosynthetic Pathway

The most robust route involves the bromination of the aldehyde followed by reduction and etherification. This avoids the regioselectivity issues of brominating the methoxymethyl derivative directly.

Synthesis Start 2,5-Dimethoxybenzaldehyde Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 4-Bromo-2,5-dimethoxy- benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 4-Bromo-2,5-dimethoxy- benzyl alcohol Step2->Inter2 Step3 Methylation (NaH, MeI, THF) Inter2->Step3 Final Target: 1-Bromo-2,5-dimethoxy- 4-(methoxymethyl)benzene Step3->Final

Figure 1: Validated synthetic workflow for C10H13BrO3 production.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The symmetry of the 1,2,4,5-substitution pattern simplifies the proton NMR spectrum.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Two distinct singlets due to para-positioning.[4]

    • 
       ~7.05 ppm (1H, s, H-6, ortho to Br)
      
    • 
       ~6.90 ppm (1H, s, H-3, ortho to methoxymethyl)
      
  • Benzylic Protons:

    • 
       ~4.45 ppm (2H, s, Ar-CH ₂-O-)
      
  • Methoxy Groups:

    • 
       ~3.85 ppm (3H, s, Ar-OCH ₃)
      
    • 
       ~3.80 ppm (3H, s, Ar-OCH ₃)
      
    • 
       ~3.40 ppm (3H, s, -CH₂-OCH ₃)
      
Mass Spectrometry (GC-MS / LC-MS)

Method: Electron Impact (EI) at 70eV. Fragmentation Logic:

  • Molecular Ion: m/z 260/262 (1:1 ratio).

  • Loss of Methoxymethyl: Cleavage of the benzylic ether is a primary pathway.

    • 
       (loss of 
      
      
      
      )
      
      
      m/z 215/217.
  • Loss of Methyl Radical:

    • 
       (loss of 
      
      
      
      from methoxy)
      
      
      m/z 245/247.
  • Loss of Bromine:

    • 
      
      
      
      
      m/z 181 (Aryl cation).

MS_Frag Parent Molecular Ion [M]+ m/z 260 / 262 Frag1 [M - CH3]+ m/z 245 / 247 Parent->Frag1 -15 Da Frag2 [M - CH2OCH3]+ Benzylic Cation m/z 215 / 217 Parent->Frag2 -45 Da (Major) Frag3 [M - Br]+ m/z 181 Parent->Frag3 -Br

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Quality Control & Handling

HPLC Purity Method

For quantitative analysis, a Reverse-Phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic absorption) and 254 nm.

Stability & Safety
  • Reactivity: The benzylic ether (methoxymethyl) is stable to basic conditions but susceptible to acid-catalyzed hydrolysis. Avoid prolonged exposure to strong acids (HCl, H₂SO₄) which may convert the methoxymethyl group to a benzyl alcohol or chloride.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.

  • Hazards: Treat as an organobromine irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. (n.d.). 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene Product Analysis. Retrieved from

  • ChemicalBook. (2023). Synthesis and Properties of 4-Bromo-2,5-dimethoxybenzaldehyde (Precursor). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Dimethoxybenzenes. Retrieved from

  • BenchChem. (2023). Technical Guide to Brominated Aromatic Ethers. Retrieved from

Sources

History and discovery of brominated dimethoxybenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Brominated Dimethoxybenzene Intermediates

Abstract

This technical guide provides a comprehensive exploration of brominated dimethoxybenzene intermediates, a class of compounds that have become indispensable building blocks in modern organic synthesis. We will delve into their historical context, from early bromination studies to their current pivotal role in the development of pharmaceuticals and advanced functional materials. The guide offers an in-depth analysis of the synthetic chemistry, focusing on the principles of electrophilic aromatic substitution, regioselectivity, and the various methodologies employed for their preparation. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic insights to guide researchers in their practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and utility of these versatile chemical synthons.

Introduction: The Strategic Importance of Brominated Dimethoxybenzenes in Modern Chemistry

Brominated dimethoxybenzene derivatives are a cornerstone of contemporary organic synthesis, serving as highly versatile intermediates in the construction of complex molecular architectures. Their significance stems from the unique combination of functionalities they possess: the electron-rich dimethoxy-substituted aromatic ring, which dictates the regioselectivity of further reactions, and the bromine atom, which acts as a versatile synthetic handle. The bromine atom's ability to participate in a wide array of chemical transformations—most notably metal-catalyzed cross-coupling reactions—provides a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

In the pharmaceutical industry, these intermediates are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is 2-bromo-4,5-dimethoxybenzyl bromide, a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic drug used to treat gastrointestinal disorders[1][2]. The strategic placement of the bromo and methoxy groups on the benzene ring is crucial for the target molecule's biological activity. Beyond pharmaceuticals, brominated dimethoxybenzenes are also gaining attention as precursors for functional organic materials with applications in optoelectronics, owing to their influence on molecular geometry, electronic properties, and intermolecular interactions[3]. The introduction of bromine into an organic structure can significantly increase therapeutic activity, beneficially affect metabolism, and enhance the duration of a drug's action[4].

A Historical Perspective: From Discovery to Ubiquity

The journey of brominated dimethoxybenzene intermediates is intrinsically linked to the broader history of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. Early investigations into the halogenation of aromatic compounds laid the groundwork for the synthesis of these specific intermediates[5]. The development of reliable methods for the bromination of activated aromatic systems was a critical step. Initially, elemental bromine (Br₂) was the reagent of choice, often requiring a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond and generate a sufficiently powerful electrophile to react with the aromatic ring[6].

The synthesis of specific isomers, such as 4-bromo-1,2-dimethoxybenzene, was explored using various brominating agents in the presence of catalysts like thallic acetate, which offered a pathway to pure monobromo products under mild conditions[7]. Over time, more selective and safer brominating agents, such as N-Bromosuccinimide (NBS), gained prominence. NBS, particularly when activated by light or a radical initiator, became the standard for benzylic brominations (bromination of a carbon atom adjacent to the aromatic ring)[8][9]. This allowed for a new level of control, enabling chemists to selectively functionalize either the aromatic ring or a side chain.

More recent innovations have focused on developing greener and more efficient "one-pot" synthetic procedures. For example, methods have been developed that generate bromine in situ from stable salts like potassium bromate (KBrO₃) and a bromide source, avoiding the handling of hazardous liquid bromine[1][5]. These advancements have not only improved the safety and efficiency of synthesizing these intermediates but have also made them more accessible for large-scale industrial production[1][2].

The Chemistry of Synthesis: An In-Depth Analysis

The synthesis of brominated dimethoxybenzene intermediates is primarily governed by the principles of electrophilic aromatic substitution (EAS). The two methoxy groups (-OCH₃) are strong activating groups, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles[10].

Electrophilic Aromatic Substitution: The Fundamental Pathway

The bromination of a dimethoxybenzene ring proceeds via the canonical EAS mechanism. A bromine electrophile (Br⁺), often generated from Br₂ with the aid of a Lewis acid or from a more reactive brominating agent, is attacked by the electron-rich π-system of the benzene ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The aromaticity of the ring is temporarily lost in this step. In the final step, a weak base (often the conjugate base of the Lewis acid catalyst) removes a proton from the carbon atom bearing the bromine, restoring the ring's aromaticity and yielding the final brominated product[6][11].

EAS_Mechanism Reactants Dimethoxybenzene + Br-Br--FeBr3 SigmaComplex    Sigma Complex (Resonance Stabilized)C1[H,Br]+ Reactants->SigmaComplex π-attack on Br+ Product Bromodime thoxybenzene + HBr + FeBr3 SigmaComplex->Product -H+ (Deprotonation) Pinaverium_Intermediate_Synthesis Start 3,4-Dimethoxytoluene Step1 Step 1: Electrophilic Aromatic Bromination Start->Step1 Br+ source (e.g., KBrO3/HBr) Intermediate 2-Bromo-4,5-dimethoxytoluene Step1->Intermediate Step2 Step 2: Free-Radical Side-Chain Bromination Intermediate->Step2 NBS, Initiator Product 2-Bromo-4,5-dimethoxybenzyl bromide Step2->Product

Caption: One-pot synthesis workflow for a key Pinaverium Bromide intermediate.

This process first involves the electrophilic bromination of the aromatic ring at the highly activated 2-position. Subsequently, without isolating the intermediate, conditions are changed to favor free-radical bromination of the benzylic methyl group to yield the final product.[1]

Case Study 2: Brominated Dimethoxybenzaldehydes

Brominated dimethoxybenzaldehydes are valuable precursors for organic materials with nonlinear optical (NLO) properties.[3] The synthesis of isomers like 4,5-dibromo-2,3-dimethoxybenzaldehyde involves a multi-step sequence starting from simpler precursors. For example, a synthesis can begin with 2-hydroxy-3-methoxybenzaldehyde, which undergoes protection, nitration, methylation, reduction of the nitro group, and finally, a Sandmeyer-type reaction or direct bromination to install the bromine atoms.[3] The precise positioning of the bromine atoms significantly influences the final molecule's electronic configuration and crystal packing, which are critical for its optical properties.[3]

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde

This protocol is adapted from a method using KBrO₃ as an in situ bromine source.[5]

  • Materials:

    • Veratraldehyde (3,4-dimethoxybenzaldehyde)

    • Potassium Bromate (KBrO₃)

    • 48% Hydrobromic Acid (HBr)

    • Glacial Acetic Acid

    • Sodium bisulfite

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1.0 g) in glacial acetic acid (20 mL).

    • To this solution, add potassium bromate (KBrO₃) and slowly add 48% HBr dropwise at room temperature. The reaction is an electrophilic aromatic substitution in acidic conditions.

    • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing ice water (50 mL).

    • A precipitate should form. If the solution has a yellow/orange color due to excess bromine, add a small amount of sodium bisulfite solution until the color disappears.

    • Filter the solid product using a Büchner funnel and wash with cold water.

    • For purification, dissolve the crude solid in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the 2-bromo-4,5-dimethoxybenzaldehyde product.

    • Characterize the product using melting point, FTIR, and GC-MS to confirm the presence of C-Br, C=O, and aromatic C-H functional groups.[5]

Protocol 2: One-Pot Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

This protocol is a conceptualized procedure based on a patented method.[1][2]

  • Materials:

    • 3,4-Dimethoxytoluene

    • Potassium Bromate (KBrO₃)

    • Sodium Bromide (NaBr)

    • Sulfuric Acid (H₂SO₄)

    • N-Bromosuccinimide (NBS)

    • Radical Initiator (e.g., AIBN)

    • Non-polar solvent (e.g., Carbon Tetrachloride or Cyclohexane)

  • Procedure:

    • Step A: Aromatic Bromination. In a three-necked flask fitted with a reflux condenser and a dropping funnel, charge 3,4-dimethoxytoluene, sodium bromide, and the non-polar solvent.

    • Heat the mixture to reflux.

    • Slowly add a solution of potassium bromate and sulfuric acid dropwise. This generates bromine in situ for the electrophilic bromination of the aromatic ring.

    • Monitor the reaction by TLC until all the starting 3,4-dimethoxytoluene is consumed.

    • Step B: Side-Chain Bromination. To the same reaction mixture, add N-Bromosuccinimide (NBS) and the radical initiator (AIBN).

    • Continue to heat at reflux, optionally with irradiation from a UV lamp to facilitate the radical reaction.

    • Monitor the formation of the dibrominated product by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up involves washing the reaction mixture with water, then with a sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-4,5-dimethoxybenzyl bromide.

Conclusion

From their origins in fundamental studies of electrophilic aromatic substitution to their current status as high-value chemical intermediates, brominated dimethoxybenzenes have carved out an essential niche in organic synthesis. Their utility is driven by the predictable reactivity of the activated aromatic ring and the synthetic versatility of the carbon-bromine bond. Historical developments in bromination chemistry have paved the way for the safe, efficient, and scalable production of these compounds. As the demand for complex and novel pharmaceuticals and functional materials continues to grow, the strategic application of brominated dimethoxybenzene intermediates will undoubtedly play a crucial role in enabling future discoveries and technological advancements.

References

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC.
  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Introducing bromine to the molecular structure as a strategy for drug design. [No Source Found].
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
  • US3689559A - Aromatic bromination process.
  • Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones.
  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • 16.
  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv.
  • US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • Propose a mechanism for the bromination of ethoxybenzene to give o. Pearson.
  • The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.

Sources

Methodological & Application

Step-by-step preparation of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS: 2379321-66-9).[1] This compound serves as a critical, high-value intermediate in the synthesis of radiolabeled ligands (e.g., 5-HT2A receptor agonists) and complex phenethylamine derivatives used in neuropharmacology research.

While direct bromination of the methoxymethyl precursor is possible, this guide advocates for a "Bromination-First" strategy . By introducing the halogen at the aldehyde stage, we leverage the strong para-directing effect of the methoxy groups relative to the aldehyde, locking in the 1,2,4,5-substitution pattern early. This prevents the formation of difficult-to-separate regioisomers (e.g., the 3-bromo or 6-bromo isomers) that can occur during the bromination of the more electron-rich benzyl ether.[1]

Safety & Compliance Statement

WARNING: Chemical Hazard & Regulatory Compliance

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations must be performed in a properly functioning fume hood using double-gloving (Nitrile/Laminate) and face protection. [1] * Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen.[1] Use essentially closed systems or Schlenk lines where possible.

  • Regulatory: While the target compound is a chemical intermediate, it is structurally related to controlled phenethylamines. Researchers must verify local regulations (e.g., DEA List I/II status for precursors) before synthesis.[1] This guide is intended for authorized pharmaceutical and academic research.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three linear steps starting from the commercially available 2,5-dimethoxybenzaldehyde .

  • Step 1: Regioselective Bromination. Electrophilic aromatic substitution (EAS) on the aldehyde.[1]

  • Step 2: Carbonyl Reduction. Conversion of the aldehyde to the benzyl alcohol.

  • Step 3: O-Methylation. Williamson ether synthesis to install the methoxymethyl group.[1]

Pathway Visualization

SynthesisRoute cluster_legend Reaction Logic Start 2,5-Dimethoxybenzaldehyde (Starting Material) Inter1 4-Bromo-2,5-dimethoxybenzaldehyde (Intermediate A) Start->Inter1 Step 1: Br2, AcOH (EAS) Inter2 4-Bromo-2,5-dimethoxybenzyl alcohol (Intermediate B) Inter1->Inter2 Step 2: NaBH4, MeOH (Reduction) Target 1-Bromo-2,5-dimethoxy- 4-(methoxymethyl)benzene (Target) Inter2->Target Step 3: MeI, NaH, THF (Etherification) Note1 Early Bromination Ensures Regiocontrol

Figure 1: Linear synthetic pathway designed to maximize regioselectivity and yield.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

Rationale: Bromination is performed in glacial acetic acid.[1][2] The aldehyde group is deactivating, but the two methoxy groups are strongly activating. The para position to the C2-methoxy is blocked; the para position to the C5-methoxy is the C2 position (occupied). However, steric and electronic vectors favor the position para to the methoxy group that is ortho to the aldehyde, directing the bromine to the 4-position (standard IUPAC numbering for the aldehyde).

  • Reagents:

    • 2,5-Dimethoxybenzaldehyde (1.0 eq)[1]

    • Bromine (Br₂) (1.05 eq)[1]

    • Glacial Acetic Acid (Solvent, 5 mL/g of substrate)

  • Protocol:

    • Dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

    • Critical: Cool the solution to 15–20°C (water bath). Do not over-cool, as acetic acid may freeze (m.p. 16°C).[1]

    • Prepare a solution of Bromine (3.2 mL, 63.2 mmol) in glacial acetic acid (20 mL).

    • Add the bromine solution dropwise over 30 minutes. The solution will turn dark red/orange.[1]

    • Allow the mixture to stir at room temperature for 4 hours. The reaction is typically self-indicating; the deep bromine color fades to a lighter orange/yellow.[1]

    • Quench: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual acid.[1]

    • Purification: Recrystallize from hot ethanol or methanol.

  • Expected Yield: 85–95%.[1]

  • Data: M.p. 132–133°C. (Reference: J. Org.[1][2] Chem. / Shulgin).[1]

Step 2: Reduction to 4-Bromo-2,5-dimethoxybenzyl alcohol

Rationale: Sodium borohydride is a mild, chemoselective reducing agent that will reduce the aldehyde to the primary alcohol without affecting the aryl bromide.

  • Reagents:

    • 4-Bromo-2,5-dimethoxybenzaldehyde (Step 1 product)[1]

    • Sodium Borohydride (NaBH₄) (0.6 eq - excess hydride)[1]

    • Methanol (MeOH) or Ethanol (EtOH)[1]

  • Protocol:

    • Suspend the aldehyde (10.0 g, 40.8 mmol) in Methanol (100 mL). The solids may not fully dissolve initially.[1]

    • Cool to 0°C in an ice bath.

    • Add NaBH₄ (0.93 g, 24.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

    • Remove the ice bath and stir at room temperature for 1 hour. The solution should become clear as the aldehyde is consumed.

    • Monitor: Check by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (lower Rf) should disappear.

    • Workup: Quench by adding water (50 mL) followed by careful acidification with dilute HCl to pH ~5 to destroy excess borohydride.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over MgSO₄, filter, and concentrate in vacuo.

  • Expected Yield: >90% (White crystalline solid).[1]

  • Data: M.p. 110–112°C.[1]

Step 3: Methylation to 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Rationale: To install the final methyl group on the benzylic oxygen, a Williamson ether synthesis is preferred over acid-catalyzed methylation for high-value intermediates, as it drives the reaction to completion irreversibly.

  • Reagents:

    • 4-Bromo-2,5-dimethoxybenzyl alcohol (Step 2 product)[1]

    • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)

    • Methyl Iodide (MeI) (1.5 eq)[1]

    • Tetrahydrofuran (THF) (Anhydrous)[1]

  • Protocol:

    • Setup: Flame-dry a 250 mL flask under Argon/Nitrogen atmosphere.

    • Wash NaH (2.0 g of 60% dispersion, ~50 mmol) with dry hexane (2 x 10 mL) to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF (50 mL).

    • Dissolve the benzyl alcohol (10.0 g, 40.5 mmol) in anhydrous THF (30 mL).

    • Add the alcohol solution dropwise to the NaH suspension at 0°C. Stir for 30 minutes at 0°C until H₂ evolution ceases (formation of the alkoxide).

    • Add Methyl Iodide (3.8 mL, 60.7 mmol) dropwise.

    • Allow to warm to room temperature and stir for 3 hours.

    • Workup: Carefully quench with saturated NH₄Cl solution (slow addition, ice bath).

    • Extract with Diethyl Ether or EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) is recommended to remove any unreacted alcohol or mineral oil.[1]

  • Expected Yield: 80–85%.

  • Physical State: The product is typically a white solid or a viscous pale oil that crystallizes upon standing (M.p. ~45–50°C, though often handled as an oil).

Quality Control & Validation

The following analytical parameters confirm the identity of the target structure 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene .

ParameterExpected Signal / ValueStructural Assignment
¹H NMR (CDCl₃) δ 6.95–7.05 (s, 1H)Ar-H (C3 or C6)
δ 6.85–6.95 (s, 1H)Ar-H (C6 or C3)
δ 4.45 (s, 2H)Ar-CH₂ -OMe (Benzylic)
δ 3.85 (s, 3H)Ar-OMe
δ 3.82 (s, 3H)Ar-OMe
δ 3.40 (s, 3H)–CH₂–OMe (Aliphatic ether)
Appearance White solid / Pale oilPurity dependent
Mass Spec [M]+ and [M+2]+ (1:1 ratio)Characteristic Bromine isotope pattern
Regioselectivity Verification (Mechanism)

The success of this protocol relies on the directing effects visualized below. By brominating the aldehyde, we utilize the cooperative directing effects of the OMe groups.

Mechanism Aldehyde 2,5-Dimethoxy- benzaldehyde OMe2 2-OMe Group (Ortho/Para Director) Aldehyde->OMe2 OMe5 5-OMe Group (Ortho/Para Director) Aldehyde->OMe5 TargetPos Position 4 (Preferred Site) OMe2->TargetPos Meta (weak) OMe5->TargetPos Ortho (strong) CHO 1-CHO Group (Meta Director) CHO->TargetPos Para (disfavored by CHO? No, CHO is Meta) Logic Net Result: Bromine enters Para to C1 (if C1 is alkyl) OR Para to OMe if possible. Here: Ortho to C5-OMe is favored. TargetPos->Logic

Figure 2: Electronic directing effects favoring the 4-position during the initial bromination step.[1]

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010).[3] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[1] Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. (Demonstrates structural characterization of similar halogenated dimethoxybenzenes).

  • Sigma-Aldrich. (2024).[1][4] Product Specification: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.[1] (Confirmation of commercial availability and CAS 2379321-66-9).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for NaBH4 reduction and Williamson Ether synthesis).

Sources

Scalable synthesis routes for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scalable Synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a key substituted aromatic building block, valuable for its application in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a reactive bromine atom for cross-coupling reactions and a protected hydroxymethyl group, makes it a versatile intermediate. The strategic arrangement of its functional groups—two activating methoxy groups, a site for nucleophilic attack or further functionalization (the methoxymethyl group), and a handle for organometallic chemistry (the bromine atom)—allows for its use in the synthesis of psychoactive compounds and other biologically active molecules.[1]

This application note provides a comprehensive guide to a robust and scalable synthesis route for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, starting from the readily available 1,4-dimethoxybenzene. The chosen pathway prioritizes regiochemical control, scalability, and the use of manageable reagents, addressing the needs of researchers in drug development and process chemistry. We will provide a detailed, step-by-step protocol, explain the chemical principles behind each transformation, and offer insights based on field experience to ensure successful execution.

Strategic Overview of the Recommended Synthesis Pathway

The most logical and scalable approach to constructing the target molecule involves a three-step sequence starting from 1-bromo-2,5-dimethoxybenzene. This strategy ensures precise control over the regiochemistry of substitution on the benzene ring. The activating and ortho-, para-directing nature of the two methoxy groups is leveraged to first install the bromine atom and then to direct the subsequent formylation to the desired position.

The overall workflow is as follows:

G cluster_0 Synthesis Workflow A Step 1: Bromination 1,4-Dimethoxybenzene B Step 2: Formylation 1-Bromo-2,5-dimethoxybenzene A->B Br₂ or NBS C Step 3: Reduction 4-Bromo-2,5-dimethoxybenzaldehyde B->C Vilsmeier-Haack or Friedel-Crafts D Step 4: Etherification (4-Bromo-2,5-dimethoxyphenyl)methanol C->D NaBH₄ E Final Product 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene D->E Dimethoxymethane, P₂O₅

Caption: Recommended four-step synthesis workflow.

Part 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene (Intermediate 1)

Principle and Rationale

The first step is the electrophilic aromatic substitution of 1,4-dimethoxybenzene. The two methoxy groups are strongly activating and direct incoming electrophiles to the ortho positions (2, 3, 5, and 6).[2] Since positions 2 and 5 (and 3 and 6) are equivalent due to symmetry, monosubstitution yields a single product, 1-bromo-2,5-dimethoxybenzene. While various brominating agents can be used, a method employing N-Bromosuccinimide (NBS) is often preferred in scalable syntheses as it is a solid reagent that is easier and safer to handle than liquid bromine.[3][4]

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1,4-Dimethoxybenzene 138.16 50.0 g 0.362
N-Bromosuccinimide (NBS) 177.98 67.6 g 0.380

| Acetonitrile (MeCN) | 41.05 | 500 mL | - |

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dimethoxybenzene (50.0 g, 0.362 mol) and acetonitrile (500 mL). Stir until all the solid has dissolved.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (67.6 g, 0.380 mol, 1.05 eq) to the solution in one portion.

  • Heat the reaction mixture to a gentle reflux (approx. 82°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (1,4-dimethoxybenzene) has a higher Rf than the product.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (DCM, 400 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M sodium thiosulfate solution (2 x 200 mL) to remove any unreacted bromine species, followed by water (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol or isopropanol to afford 1-bromo-2,5-dimethoxybenzene as a white crystalline solid.

Expected Yield: 85-95%.

Part 2: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde (Intermediate 2)

Principle and Rationale

This step involves the formylation of 1-bromo-2,5-dimethoxybenzene. This is another electrophilic aromatic substitution. The directing effects of the substituents on the ring are now critical. We have two strongly activating methoxy groups and one deactivating bromine atom. The directing power follows the order: -OCH₃ > -Br.[5] Both methoxy groups will direct the incoming electrophile ortho and para to themselves.

  • The methoxy group at position 2 directs to positions 1 (occupied by Br) and 3.

  • The methoxy group at position 5 directs to positions 4 and 6. The most activated and sterically accessible position is C4, which is para to the methoxy group at C1 (in the starting material numbering) and ortho to the methoxy group at C4. The Vilsmeier-Haack reaction is a scalable and effective method for formylating electron-rich aromatic rings.

Caption: Analysis of regioselectivity for formylation.

Experimental Protocol (Vilsmeier-Haack Reaction)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Bromo-2,5-dimethoxybenzene 217.06 65.0 g 0.299
N,N-Dimethylformamide (DMF) 73.09 150 mL -
Phosphorus oxychloride (POCl₃) 153.33 31.0 mL (51.0 g) 0.333

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

Procedure:

  • Set up a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system should be flame-dried and under an inert atmosphere.

  • To the flask, add anhydrous DMF (150 mL).

  • Cool the DMF to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (31.0 mL, 0.333 mol, 1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. A thick, white precipitate (the Vilsmeier reagent) will form.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Dissolve 1-bromo-2,5-dimethoxybenzene (65.0 g, 0.299 mol) in anhydrous DCM (300 mL) and add this solution to the Vilsmeier reagent dropwise over 1 hour at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours.

  • Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Stir for 30 minutes, then add a 3 M sodium hydroxide solution until the mixture is basic (pH > 10) to hydrolyze the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 200 mL).

  • Combine the organic layers, wash with water (200 mL) and brine (200 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-bromo-2,5-dimethoxybenzaldehyde as a pale yellow solid.

Expected Yield: 75-85%.

Part 3: Synthesis of (4-Bromo-2,5-dimethoxyphenyl)methanol (Intermediate 3)

Principle and Rationale

The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is ideal for this transformation as it is inexpensive, easy to handle, and does not reduce other functional groups present in the molecule under standard conditions.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Bromo-2,5-dimethoxybenzaldehyde 245.07 60.0 g 0.245
Sodium borohydride (NaBH₄) 37.83 5.56 g 0.147
Methanol (MeOH) 32.04 400 mL -

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

  • In a 1 L flask, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (60.0 g, 0.245 mol) in a mixture of methanol (400 mL) and DCM (200 mL). The DCM helps with solubility.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add sodium borohydride (5.56 g, 0.147 mol, 0.6 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the aldehyde is no longer present.

  • Cool the mixture to 0°C and quench the excess NaBH₄ by slowly adding 1 M HCl until gas evolution ceases and the pH is slightly acidic (~pH 6).

  • Remove the bulk of the solvent under reduced pressure.

  • Add water (300 mL) to the residue and extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate to give the desired alcohol as a white solid. This product is often of sufficient purity for the next step without further purification.

Expected Yield: 90-98%.

Part 4: Synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (Final Product)

Principle and Rationale

The final step is the etherification of the benzylic alcohol to form a methoxymethyl ether. A scalable method involves using dimethoxymethane as both a reagent and solvent, with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to drive the reaction.[6] This avoids the use of halogenated and potentially carcinogenic etherification agents.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
(4-Bromo-2,5-dimethoxyphenyl)methanol 247.08 55.0 g 0.223
Dimethoxymethane 76.09 250 mL -
Phosphorus pentoxide (P₂O₅) 141.94 47.4 g 0.334

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

Procedure:

  • To a 1 L flame-dried, three-necked flask under a nitrogen atmosphere, add (4-bromo-2,5-dimethoxyphenyl)methanol (55.0 g, 0.223 mol), anhydrous DCM (300 mL), and dimethoxymethane (250 mL).

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly and carefully add phosphorus pentoxide (47.4 g, 0.334 mol, 1.5 eq) in small portions. The addition is exothermic. Ensure the temperature is maintained below 10°C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate). The product will have a higher Rf than the starting alcohol.

  • Upon completion, cool the reaction mixture back to 0°C.

  • Very carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the mixture is neutral or slightly basic. This must be done with caution as the quenching of P₂O₅ is highly exothermic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 150 mL).

  • Combine all organic layers, wash with brine (200 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (using a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate) to afford 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene as a colorless oil or low-melting solid.

Expected Yield: 70-85%.

Summary of Results

StepProductStarting MaterialYield (%)Purity
11-Bromo-2,5-dimethoxybenzene1,4-Dimethoxybenzene85-95%>98% (Recrystallized)
24-Bromo-2,5-dimethoxybenzaldehydeIntermediate 175-85%>98% (Recrystallized)
3(4-Bromo-2,5-dimethoxyphenyl)methanolIntermediate 290-98%>95% (Crude)
41-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzeneIntermediate 370-85%>98% (Chromatography)
Overall Final Product 1,4-Dimethoxybenzene 45-65% >98%

References

  • PrepChem. (Date not available). Synthesis of 1-bromo-4-(dimethoxymethyl)benzene. Available at: [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available at: [Link]

  • Iranian Chemical Communication. (2018). Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions. Available at: [Link]

  • University of St Andrews Research Portal. (Date not available). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. Available at: [Link]

  • ResearchGate. (Date not available). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. Available at: [Link]

  • The Vespiary. (2008). 2C-B synthesis without LAH. Available at: [Link]

  • Kim, D. W., et al. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Organic Letters, 3(3), 445-7. Available at: [Link]

  • Beilstein Journals. (Date not available). Supporting Information Total synthesis of decarboxyaltenusin. Available at: [Link]

  • Scribd. (Date not available). 2C-B Synthesis Guide and Dosage. Available at: [Link]

  • Scribd. (Date not available). 2C B Synthesis IceCool PDF. Available at: [Link]

  • Giallini, A., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]

  • Amanote Research. (2016). Regioselective Bromination of 1,4-Dimethoxy-2,3-Dimethylbenzene and Conversion Into Sulfur-Functionalised Benzoquinones. Available at: [Link]

  • The Royal Society of Chemistry. (Date not available). SUPPORTING INFORMATION. Available at: [Link]

  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

  • Erowid. (Date not available). Successful 2C-B Syntheses. Available at: [Link]

  • MSU Chemistry. (Date not available). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]

  • Google Patents. (Date not available). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Pearson. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Available at: [Link]

  • ResearchGate. (Date not available). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available at: [Link]

  • Scribd. (Date not available). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Crude 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Introduction

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a key substituted aromatic intermediate utilized in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its purification is a critical step that dictates the success of subsequent reactions. The crude product, depending on the synthetic route, can contain a variety of impurities including unreacted starting materials, regioisomers, and over-brominated byproducts. This guide provides a comprehensive, experience-driven framework for researchers to effectively purify this compound, ensuring high purity and yield.

Section 1: Frequently Asked Questions - Understanding Your Crude Product

This section addresses the foundational knowledge required before selecting a purification strategy. A thorough understanding of the potential impurities is the first step toward successful purification.

Q1: What are the most common impurities I should expect in my crude 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene?

A: The impurity profile is highly dependent on the synthetic methodology. However, common impurities include:

  • Unreacted Starting Material: Typically 1,4-dimethoxy-2-(methoxymethyl)benzene.

  • Regioisomers: Bromination can potentially occur at other positions on the aromatic ring, although the directing effects of the methoxy and methoxymethyl groups favor the desired product.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 1,3-dibromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

  • Residual Reagents and Solvents: Impurities from the brominating agent (e.g., N-Bromosuccinimide) and residual reaction solvents.

Q2: How can I quickly assess the purity of my crude product and identify the major components?

A: Thin-Layer Chromatography (TLC) is the most effective initial technique. Spot your crude material on a silica gel TLC plate and develop it in a solvent system of appropriate polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate). Visualizing under a UV lamp will reveal the number of components. A proton NMR (¹H NMR) of the crude sample is also invaluable. The relative integration of aromatic proton signals can provide a quantitative estimate of the ratio of your desired product to major impurities.

Section 2: Primary Purification Methodologies

Based on the initial assessment of your crude material, you can proceed with one of the following purification techniques.

Recrystallization

Recrystallization is the preferred method when the desired compound is the major component and is a solid at room temperature, with impurities present in smaller quantities. This technique relies on the differences in solubility of the compound and impurities in a chosen solvent at different temperatures.

Q: When is recrystallization the best choice for purification?

A: Opt for recrystallization if your crude TLC shows a dominant spot for the product with minor, less intense spots for impurities, and your crude ¹H NMR suggests a purity of >85-90%. The product must also be a stable solid.

Detailed Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude product completely at an elevated temperature but poorly at room or sub-ambient temperatures. Test small batches of your crude product with various solvents to find the optimal one (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Solvent SystemSuitability for Aromatic BromidesRationale & Comments
Ethanol/WaterExcellentThe compound is typically soluble in hot ethanol. Water is then added as an anti-solvent until the solution turns cloudy, which is then clarified with a few drops of hot ethanol before cooling.[1]
MethanolGoodA common choice for moderately polar compounds.[2]
Hexanes/Ethyl AcetateGoodThe compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as the anti-solvent.
IsopropanolFair to GoodCan be effective, but the higher boiling point requires more rigorous drying.

Table 1: Recommended Solvent Systems for Recrystallization.

Troubleshooting Recrystallization
  • Q: My compound "oiled out" instead of forming crystals. What should I do? A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. Reheat the solution to re-dissolve the oil, add slightly more solvent to reduce the concentration, and allow it to cool more slowly.[1] Seeding the solution with a previously obtained pure crystal can also help induce crystallization.

  • Q: No crystals are forming even after cooling in an ice bath. What now? A: The solution may not be sufficiently concentrated. Gently evaporate some of the solvent and allow it to cool again. Alternatively, gently scratch the inside of the flask with a glass rod at the meniscus; the microscopic scratches can provide nucleation sites for crystal growth.[1]

Flash Column Chromatography

This is the most powerful technique for separating compounds with similar polarities, making it ideal for isolating the target compound from its isomers or other byproducts of comparable polarity.[3][4]

Q: When should I use column chromatography?

A: When your crude TLC shows multiple spots with close retention factors (Rf), indicating a mixture of compounds with similar polarities, column chromatography is necessary for achieving high purity.[3]

Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography.

Detailed Protocol: Flash Column Chromatography
  • TLC Optimization: First, find an optimal eluent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.25-0.35 and maximize the separation (ΔRf) from all impurities.[3]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[4] Drain excess solvent until the level is just above the top of the silica.

    • Add a final thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: If the product has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like dichloromethane), mix in a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in sharper bands and better separation.[3]

  • Elution and Collection: Carefully add the eluent to the column and apply pressure (using a pump or nitrogen line) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Spot every few fractions on a TLC plate to determine which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

ProblemPotential Cause(s)Troubleshooting Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloaded.- Column packed improperly.- Re-optimize the eluent with TLC. A shallower solvent gradient or isocratic elution might be needed.[3]- Use a larger column or less crude material.- Repack the column carefully, ensuring no air bubbles or cracks.
Compound Streaking - Compound is too polar for the chosen eluent.- Compound is acidic or basic.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds).
Low Recovery - Compound is still on the column.- Product is volatile.- After the main elution, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) to elute any remaining material.- Use a lower temperature and pressure during rotary evaporation.
Product Decomposition - The compound is unstable on silica gel.- Consider using a less acidic stationary phase like neutral alumina.- Work quickly and avoid leaving the compound on the column for extended periods.

Table 2: Troubleshooting Common Column Chromatography Issues.

Section 3: Post-Purification and Final Analysis

Q: What is the best way to remove the final traces of solvent after chromatography?

A: After using a rotary evaporator, the product should be placed under high vacuum for several hours to remove residual solvents like ethyl acetate or hexanes. This is crucial for obtaining an accurate final mass and for ensuring solvent peaks do not interfere with subsequent analytical characterization, such as NMR.

Q: How do I confirm the purity and identity of my final product?

A: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: Provides structural confirmation and assesses purity by checking for the absence of impurity signals.

  • Mass Spectrometry (MS): Confirms the molecular weight. The presence of a characteristic M+ and M+2 isotopic pattern will confirm the presence of a single bromine atom.[5]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

Section 4: Troubleshooting Logic Diagram

Caption: Logic Diagram for Purification Troubleshooting.

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Song, Y., Parkin, S., & Lehmler, H.-J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. [Link]

  • CN101407474A. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o339. [Link]

  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities.
  • Organic Syntheses. Alkyl and alkylene bromides. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-bromoamphetamine. [Link]

Sources

Minimizing side reactions during the bromination of 2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists dealing with the bromination of highly activated, acid-sensitive substrates.

Case ID: BR-25D-MOM Status: Operational Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight[1][2][3]

The bromination of 2,5-dimethoxy-4-(methoxymethyl)benzene presents a classic "competing pathway" challenge in organic synthesis. You are dealing with a substrate that possesses:

  • High Electron Density: Two methoxy groups strongly activate the ring, making it prone to over-bromination.

  • Benzylic Vulnerability: The methoxymethyl group (

    
    ) is a benzyl methyl ether. These are susceptible to radical oxidation  (forming the aldehyde) and acid-catalyzed cleavage  (forming the benzyl bromide or alcohol).
    

The Core Objective: Force the reaction down the Ionic Pathway (


) while completely suppressing the Radical Pathway  and Acidic Degradation .
Reaction Pathway Visualization

The following diagram illustrates the critical divergence points in your reaction. You must maintain conditions that favor the central green path.

ReactionPathways Start Substrate: 2,5-dimethoxy-4-(methoxymethyl)benzene Condition_Ionic Condition: Polar Solvent (MeCN) No Light Weak Base Start->Condition_Ionic Condition_Radical Condition: Non-polar Solvent (CCl4) UV Light / Initiator Start->Condition_Radical Condition_Acid Condition: Excess HBr No Buffer Start->Condition_Acid Target TARGET PRODUCT: 1-Bromo-2,5-dimethoxy- 4-(methoxymethyl)benzene Condition_Ionic->Target Electrophilic Subst. Side_Aldehyde SIDE PRODUCT A: 2,5-Dimethoxybenzaldehyde (Oxidative Cleavage) Condition_Radical->Side_Aldehyde Oxidation Side_BenzylBr SIDE PRODUCT B: Benzylic Bromide (Radical Substitution) Condition_Radical->Side_BenzylBr H-Abstraction Side_Demethyl SIDE PRODUCT C: Phenol / Benzyl Bromide (Acid Cleavage of Ether) Condition_Acid->Side_Demethyl Ether Hydrolysis

Figure 1: Mechanistic divergence in the bromination of benzyl methyl ethers. The green path represents the target ionic substitution.

Critical Reagent Selection Guide

Do not treat this as a generic bromination. The specific functional groups dictate the reagent choice.

ReagentSuitabilityTechnical Rationale
Elemental Bromine (

)
High Risk Generates 1 equivalent of HBr gas immediately. HBr is fatal to the methoxymethyl ether (acetal-like sensitivity), causing cleavage to the benzyl bromide [1]. Requires strict buffering.
N-Bromosuccinimide (NBS) Preferred Releases

slowly in low concentrations. The byproduct is succinimide (neutral/weakly acidic). Allows for precise stoichiometry to prevent over-bromination [2].
Pyridinium Tribromide Moderate Milder than

, but still acidic. Harder to remove pyridinium salts compared to succinimide.
The Solvent Switch
  • Avoid:

    
    , Benzene, Hexane. These non-polar solvents promote the radical mechanism  (benzylic attack) [3].
    
  • Use: Acetonitrile (MeCN) or DMF . High polarity stabilizes the ionic intermediate (Wheland intermediate) and suppresses radical formation.

Experimental Protocol: The "Buffered NBS" Method

This protocol is designed to minimize HBr buildup and prevent benzylic oxidation.

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized)

  • Solvent: Acetonitrile (Anhydrous)

  • Buffer: Ammonium Acetate (

    
    ) or Propylene Oxide (0.1 eq)
    

Step-by-Step Workflow:

  • Preparation (Light Control): Wrap the reaction flask and addition funnel in aluminum foil. Light is the primary initiator of the side reaction that destroys your methoxymethyl group [3].

  • Dissolution: Dissolve the substrate in Acetonitrile (0.1 M concentration).

  • Buffering: Add 0.1 eq of Ammonium Acetate. Note: This acts as a proton scavenger to neutralize trace HBr formed during the electrophilic substitution.

  • Temperature Control: Cool the solution to -10°C to 0°C . Low temperature favors the kinetic aromatic substitution over the thermodynamic radical pathway.

  • Addition: Add NBS solid in small portions (or as a solution in MeCN) over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC.

    • Success Indicator: A new spot slightly less polar than the starting material.[1]

    • Failure Indicator (Aldehyde): A spot significantly more polar (carbonyl) or staining distinctively with DNP (2,4-dinitrophenylhydrazine).

  • Workup (Quench): Pour mixture into ice-cold 5% Sodium Thiosulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to quench unreacted bromine. Extract with DCM.[2] Wash with saturated 
    
    
    
    to remove succinimide.

Troubleshooting Center (FAQs)

Issue 1: "I am seeing a carbonyl peak in my IR/NMR (approx 1690 cm⁻¹ or 10 ppm)."

Diagnosis: Oxidative Cleavage.[3][4] Cause: You have inadvertently triggered the radical pathway. The methoxymethyl group was oxidized to an aldehyde (2,5-dimethoxybenzaldehyde). Corrective Action:

  • Check Light: Did you wrap the flask in foil? Even ambient lab light can initiate NBS radical chains.

  • Check Solvent: Are you using a non-polar solvent? Switch to Acetonitrile immediately.

  • Radical Scavenger: Add a radical inhibitor like BHT (butylated hydroxytoluene) (1 mol%) to the reaction mixture to kill radical chains [3].

Issue 2: "The product turned into a black tar / Polymerization occurred."

Diagnosis: Acid-Catalyzed Decomposition. Cause: HBr generated during the reaction cleaved the benzyl ether, creating a reactive benzyl bromide which then alkylated other rings (Friedel-Crafts polymerization). Corrective Action:

  • Buffer System: You must include a weak base. If Ammonium Acetate is insufficient, use suspended Calcium Carbonate (

    
    ) or perform the reaction in the presence of Propylene Oxide (which acts as an irreversible HBr scavenger).
    
Issue 3: "I have multiple brominated spots on TLC."

Diagnosis: Over-bromination. Cause: The ring is too activated. Once the first bromine adds, the ring is deactivated slightly, but not enough to fully prevent a second attack if local concentration of NBS is high. Corrective Action:

  • Dilution: Run the reaction more dilute (0.05 M).

  • Addition Rate: Add NBS as a solution via syringe pump over 1 hour rather than solid addition.

  • Stoichiometry: Reduce NBS to 0.95 eq. It is better to have unreacted starting material (separable) than di-bromo byproducts (hard to separate).

Advanced Decision Tree: Optimization Logic

Use this flow to optimize yield if the standard protocol fails.

OptimizationTree Start Analyze Crude NMR Check_Aldehyde Aldehyde Peak? (~10 ppm) Start->Check_Aldehyde Check_Polymer Broad/Tarry Baseline? Check_Aldehyde->Check_Polymer No Action_Light Exclude Light Add BHT Check_Aldehyde->Action_Light Yes Check_Regio Wrong Isomer? Check_Polymer->Check_Regio No Action_Buffer Switch to Propylene Oxide scavenger Check_Polymer->Action_Buffer Yes Action_Temp Lower Temp to -20°C Slow Addition Check_Regio->Action_Temp Yes

Figure 2: Logic flow for diagnosing crude reaction mixtures.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Section on Aromatic Substitution and stability of ethers).
  • Oberhauser, T. "Bromination of 2,5-dimethoxybenzaldehyde and related compounds." Journal of Organic Chemistry, 1997.
  • Markó, I. E., et al. "Selective oxidation of benzyl ethers to benzaldehydes with NBS." Journal of the American Chemical Society, 120(15), 3515-3516. Link (Demonstrates the radical pathway vulnerability of this specific functional group).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of electrophilic aromatic substitution vs.

Sources

Troubleshooting solubility issues of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting solubility challenges with 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during experimental work. Our approach is rooted in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively manage solubility in your future work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene in ethanol.

Q1: What structural features of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene influence its solubility in ethanol?

Answer: The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[1][2] The molecule possesses both non-polar and polar characteristics:

  • Non-Polar Features: The core benzene ring is aromatic and hydrophobic (water-repelling). The bromine atom, while electronegative, primarily adds to the molecular weight and overall non-polar character.

  • Polar Features: The molecule contains three ether functional groups (two methoxy, -OCH₃, and one methoxymethyl, -CH₂OCH₃). The oxygen atoms in these groups are hydrogen bond acceptors.

Ethanol (CH₃CH₂OH) is a polar protic solvent, meaning it has a hydrogen atom attached to an electronegative oxygen and can act as both a hydrogen bond donor and acceptor. The solubility of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene in ethanol is a result of favorable dipole-dipole interactions and the ability of ethanol's hydroxyl group to form hydrogen bonds with the ether oxygens of the solute. However, the large, non-polar benzene core limits this solubility.[3]

Q2: I'm observing poor solubility in pure ethanol. Is this expected?

Answer: While specific quantitative solubility data for this compound in ethanol is not readily published, observing limited solubility, especially at higher concentrations, is not unexpected. The compound is a solid at room temperature, indicating that the intermolecular forces in its crystal lattice are significant.[4] Dissolving the solid requires the ethanol molecules to overcome these lattice forces.[5] If the energy gained from the solute-solvent interactions is not sufficient to break the solute-solute and solvent-solvent interactions, solubility will be poor.

Q3: My compound is dissolving very slowly. What factors affect the rate of dissolution?

Answer: The rate of dissolution, distinct from overall solubility, is primarily influenced by:

  • Particle Size: Smaller particles have a larger surface-area-to-volume ratio, which increases the contact area with the solvent and accelerates the dissolution rate.[6][7] If your material is coarsely crystalline, grinding it to a fine powder can significantly help.

  • Agitation: Stirring or shaking the mixture continuously introduces fresh solvent to the surface of the solid particles, preventing the formation of a saturated layer of solvent around the solute that can hinder further dissolution.

  • Temperature: Increasing the temperature boosts the kinetic energy of the solvent molecules, leading to more frequent and forceful collisions with the solute, which helps to break apart the crystal lattice more quickly.[8]

Q4: Can I heat the mixture to improve solubility? What are the risks?

Answer: Yes, for most compounds, solubility increases with temperature.[8] Gently heating the ethanol solution is a standard and effective method to dissolve more solute. However, you must consider:

  • Compound Stability: While this molecule is relatively stable, prolonged exposure to high temperatures could potentially cause degradation. It is advisable to use the lowest temperature necessary to achieve dissolution.

  • Solvent Evaporation: Ethanol has a boiling point of approximately 78°C. Heating in an open container will lead to significant solvent loss, which will alter the concentration. It is best to heat the mixture in a sealed vessel or under a reflux condenser.

  • Precipitation on Cooling: Be aware that if you create a saturated or supersaturated solution at a higher temperature, the compound will likely precipitate out as the solution cools to room temperature. This can be a feature (for recrystallization) or a problem, depending on your experimental goals.[9]

Q5: What is a co-solvent, and how can it help?

Answer: A co-solvent is a second solvent that is miscible with the primary solvent (ethanol) and is added to modify the polarity of the solvent system to better match the solute.[7][9] This is a powerful technique for fine-tuning solubility.

For 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, the bulky, non-polar part of the molecule is significant. Adding a less polar, aprotic solvent that is miscible with ethanol can often improve solubility.

Co-Solvent CandidatePolarity ClassRationale for Use
Tetrahydrofuran (THF) Polar AproticLess polar than ethanol; excellent at dissolving a wide range of organic compounds. Miscible with ethanol.
Dichloromethane (DCM) Non-polarCan help solvate the non-polar aromatic portions of the molecule. Use with caution due to its volatility.
Acetone Polar AproticA versatile solvent that can bridge the polarity gap between ethanol and the solute.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticA very strong solvent, but its high boiling point can make it difficult to remove later. Best used in small quantities.[9]

Causality: The goal of a co-solvent system is to create a solvent environment with a polarity that is an ideal match for the dual polar/non-polar nature of the solute, thereby maximizing the favorable intermolecular interactions.[10]

Troubleshooting Guide

Use this section to diagnose and resolve specific solubility issues.

Troubleshooting Flowchart

G start Start: Compound does not dissolve in ethanol at RT grind Is the material a fine powder? start->grind grind_no No grind->grind_no No agitate Is the mixture being agitated vigorously? grind->agitate Yes grind_yes Yes grind_action Action: Grind the solid to a fine powder to increase surface area. grind_no->grind_action grind_action->agitate agitate_no No agitate->agitate_no No sonicate Action: Use an ultrasonic bath to provide high-frequency agitation and break up agglomerates. agitate->sonicate Yes agitate_yes Yes agitate_action Action: Stir or shake the mixture continuously. agitate_no->agitate_action heat Is the experiment temperature-sensitive? agitate_action->heat sonicate->heat heat_no No heat->heat_no No cosolvent Action: Add a co-solvent. Start with 10% (v/v) of THF or Acetone and titrate upwards. heat->cosolvent Yes heat_yes Yes heat_action Action: Gently warm the solution (e.g., to 40-50°C) in a sealed vessel. heat_no->heat_action dissolved Success: Clear, homogenous solution obtained. heat_action->dissolved fail Issue Persists: Re-evaluate required concentration or consider alternative primary solvents. heat_action->fail cosolvent->dissolved cosolvent->fail

Caption: A step-by-step flowchart for troubleshooting solubility issues.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for dissolving 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

Protocol 1: Enhancing Dissolution with Ultrasonication

This method is ideal for accelerating the dissolution of kinetically challenging compounds without heating.

  • Preparation: Weigh the desired amount of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. If it is not already a fine powder, gently grind it using a mortar and pestle.

  • Solvent Addition: Place the powdered compound into a suitable glass vessel (e.g., a scintillation vial or Erlenmeyer flask) equipped with a magnetic stir bar. Add the calculated volume of ethanol.

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel.

  • Operation: Turn on the sonicator and the magnetic stirrer. Sonicate in intervals of 5-10 minutes.

  • Validation: After each interval, remove the vessel and visually inspect the solution against a bright background. A successful dissolution will result in a clear, homogenous solution with no visible solid particles or haziness. Continue until this state is achieved.

Protocol 2: Systematic Approach to Developing a Co-Solvent System

Use this protocol when heating is not desirable and standard methods are insufficient.

  • Initial Suspension: Prepare a suspension of your compound in the desired final volume of ethanol. For example, if your target is 10 mg/mL in 10 mL, suspend 100 mg of the compound in 10 mL of ethanol.

  • Select Co-solvent: Choose a co-solvent, such as Tetrahydrofuran (THF), based on the table in the FAQ section.

  • Titration: While vigorously stirring the suspension, add the co-solvent dropwise or in small, measured aliquots (e.g., 0.1 mL at a time).

  • Observation: After each addition, allow the system to equilibrate for 1-2 minutes. Observe for clarity.

  • Endpoint & Validation: The endpoint is reached when a perfectly clear solution is obtained. Record the total volume of co-solvent added. This determines the optimal solvent ratio (e.g., 9:1 ethanol:THF) for your specific concentration.

  • Documentation: For reproducibility, always document the final solvent system ratio, concentration, and temperature.

Conceptual Diagram of Solute-Solvent Interactions

G cluster_0 Solute: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene cluster_1 Solvent: Ethanol (CH3CH2OH) solute_np Non-Polar (Benzene Ring, -Br) solvent_np Non-Polar (-CH2CH3) solute_np->solvent_np van der Waals Forces (Dispersion) solvent_p Polar (Hydroxyl, -OH) solute_np->solvent_p Mismatch (Repulsive) solute_p Polar (Ether Oxygens, -O-) solute_p->solvent_np Mismatch (Repulsive) solute_p->solvent_p Hydrogen Bonding (Acceptor-Donor)

Caption: Favorable (solid lines) and unfavorable (dashed lines) interactions.

References

  • Yalkowsky, S.H., & Valvani, S.C. (1980). Solubility and partitioning I: solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912–922. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Garg, T., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-7. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Solubility of Things. (n.d.). Solubility of Bromobenzene. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • PubChem. (n.d.). Bromobenzene. [Link]

  • Wikipedia. (n.d.). Bromobenzene. [Link]

Sources

Technical Support Center: Purification Protocols for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (hereafter referred to as Target-Br ).[1] The most common synthetic route involves the electrophilic aromatic bromination of 2,5-dimethoxy-4-(methoxymethyl)benzene (hereafter Precursor-H ).[1]

The Core Challenge: The separation of Target-Br from Precursor-H is non-trivial because both compounds share:

  • Identical Polar Functionalities: Two methoxy groups and one methoxymethyl ether.[1]

  • Similar Solubility Profiles: Both are highly lipophilic and soluble in standard organic solvents (DCM, EtOAc).

  • Close Chromatographic Behavior: The bromo-substituent alters the

    
     value only slightly in many solvent systems.[1]
    

This support guide prioritizes Fractional Recrystallization as the primary purification method due to the distinct crystal lattice energies introduced by the heavy bromine atom, with Flash Chromatography as a secondary polishing step.[1]

Diagnostic Module: Characterizing the Mixture

Before initiating purification, you must quantify the ratio of Target-Br to Precursor-H.[1]

Recommended Analytical Methods
MethodDiagnostic UtilityTarget Observation
GC-MS High. The most definitive method.[1]Precursor-H: Lower

(approx 196).Target-Br: Higher

(approx 274/276 doublet).[1]
TLC Medium. Requires optimization.[2]See TLC Optimization below.
1H-NMR High. Good for bulk purity.[1]Precursor-H: Aromatic protons appear as singlets at ~6.9 ppm (2H).Target-Br: Aromatic protons split into two distinct singlets (shifted due to Br).[1]
TLC Optimization Protocol

Standard Hexane/EtOAc mixtures often fail to resolve these species.[1][2] Use the following system:

  • Stationary Phase: Silica Gel 60

    
    [1]
    
  • Mobile Phase: Toluene:Ethyl Acetate (9:[1]1) OR Hexane:Dichloromethane (8:2).

  • Visualization: UV (254 nm) and Iodine Chamber (The ether oxygen coordinates with iodine).

Workflow Visualization

The following decision tree outlines the logical flow for purification based on crude purity.

PurificationLogic Figure 1: Purification Decision Tree for Brominated Dimethoxybenzenes Start Crude Reaction Mixture ChemWash Oxidative Workup (Remove excess Br2) Start->ChemWash Analyze Analyze (GC-MS / TLC) Decision Precursor Content? Analyze->Decision HighImpurity > 10% Precursor Decision->HighImpurity High LowImpurity < 10% Precursor Decision->LowImpurity Low Column Flash Chromatography (Gradient Elution) HighImpurity->Column Recryst Fractional Recrystallization (Solvent: MeOH or IPA) LowImpurity->Recryst ChemWash->Analyze Final Pure Target-Br Recryst->Final Column->Recryst Polishing

Step-by-Step Purification Protocols

Protocol A: Chemical Workup (The Baseline)

Goal: Remove inorganic byproducts, acids, and unreacted elemental bromine.[1]

  • Quench: Pour the reaction mixture into ice-cold water containing 10% Sodium Thiosulfate (

    
    ) .
    
    • Why: This reduces unreacted bromine (

      
      , red/brown) to water-soluble bromide (
      
      
      
      , colorless), preventing it from co-crystallizing.[1]
  • Extract: Use Dichloromethane (DCM) . Perform 3x extractions.

  • Wash:

    • Wash 1: Saturated Sodium Bicarbonate (removes HBr).

    • Wash 2: Brine (saturated NaCl).

  • Dry: Dry organic layer over anhydrous

    
     and evaporate to dryness.
    
Protocol B: Fractional Recrystallization (Recommended)

Goal: Leverage the higher lattice energy of the brominated product to separate it from the oily/lower-melting precursor.[1]

Solvent System: Boiling Methanol (MeOH) or Isopropanol (IPA) .

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling alcohol.

  • Seeding (Critical): If available, add a seed crystal of pure Target-Br at roughly 50°C.[1]

    • Note: Brominated dimethoxybenzenes are notorious for "oiling out" (supercooling). Seeding provides a nucleation template.[1]

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with gentle stirring. Then, move to a fridge (4°C) for 4 hours.

  • Filtration: Filter the white crystalline solid.

    • The Filtrate (Mother Liquor): This contains the majority of the Precursor-H .[1] Do not discard until yield is confirmed.

  • Wash: Wash crystals with cold (-20°C) solvent.

Protocol C: Flash Chromatography (For Difficult Mixtures)

Goal: Separation when recrystallization fails or precursor content is >15%.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dry loading (adsorb crude onto silica) is preferred over wet loading to minimize band broadening.

  • Eluent Gradient:

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: 0%

      
       10% Ethyl Acetate over 10 column volumes.
      
  • Elution Order:

    • Dibromo-impurities (if any) - elute first (most lipophilic).

    • Target-Br - elutes second.[1]

    • Precursor-H - elutes last (slightly more polar due to lack of electron-withdrawing Br stabilizing the ether dipoles).[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solution is too concentrated, or the purity is too low (acting as a solvent depressant).[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (10-15%). Scratch the side of the flask with a glass rod to induce nucleation.[1] If it persists, switch to a dual-solvent system: Dissolve in minimal DCM, then add Hexane until cloudy, and cool.[1]

Q2: My product has a persistent yellow/orange tint.

  • Cause: Trapped elemental bromine or polymerized byproducts.

  • Fix: Recrystallization alone often fails to remove trapped

    
    .[1] Redissolve the crystals in DCM and repeat the Sodium Thiosulfate wash  (Protocol A), then recrystallize again.
    

Q3: Can I use vacuum distillation?

  • Risk: Not Recommended. While these compounds are volatile, the boiling points of the Precursor-H and Target-Br are close.[1] Furthermore, benzylic ethers can be thermally unstable and may eliminate methanol to form styrenes at high distillation temperatures.[1]

Q4: How do I confirm the "Precursor" is gone without a GC-MS?

  • Beilstein Test (Qualitative): A copper wire heated in a flame with the compound will turn green if Halogens (Br) are present. This confirms the presence of product but not the absence of precursor.[1]

  • Refractive Index / Melting Point: The Precursor-H is often an oil or low-melting solid.[1] The Target-Br should be a defined solid (MP approx 80-90°C, though specific polymorphs vary).[1] A sharp melting point indicates high purity.[1]

References

  • Royal Society of Chemistry. (2010). Bromination of activated aromatic ethers: Supplementary Information. Organic & Biomolecular Chemistry. Retrieved October 26, 2023, from [Link][1]

(Note: While specific literature on the exact methoxymethyl analog is proprietary or sparse, the protocols above are derived from authoritative procedures for the homologous 2,5-dimethoxy-4-methyl/ethyl series found in standard organic synthesis repositories.)

Sources

Technical Support Center: Optimizing Recrystallization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal purity through recrystallization. The guidance herein is based on established crystallographic principles and insights derived from structurally similar molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

Question 1: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common issue that occurs when a compound separates from the solution at a temperature above its melting point.[1] The resulting liquid is a supersaturated solution of your compound that is difficult to crystallize. Given the multiple ether linkages in 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, it is likely a low-melting solid or potentially an oil at room temperature, making this a primary challenge.

Causality: This phenomenon is typically caused by a combination of factors:

  • High Solute Concentration: The solution is too concentrated, causing saturation to occur at a relatively high temperature.

  • Low Melting Point: The compound's intrinsic melting point is low.

  • Inappropriate Solvent Choice: The boiling point of the solvent is significantly higher than the melting point of the compound.[1]

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil completely. Add a small amount (10-15% of the total volume) of the same hot solvent to dilute the solution slightly. This lowers the saturation temperature.[2]

  • Promote Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature very slowly. You can achieve this by placing the flask within a larger beaker of hot water (acting as a water jacket) and allowing the entire assembly to cool together.

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside surface of the flask at the air-solvent interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1]

  • Consider a Different Solvent System: If oiling persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or employ a mixed-solvent system. For example, if you are using ethanol, try isopropanol. If using a single solvent, switching to a binary system like ethyl acetate-hexane can be effective. Dissolve the compound in a minimal amount of the more soluble solvent (ethyl acetate) and titrate with the less soluble "anti-solvent" (hexane) at an elevated temperature until turbidity persists, then clarify with a drop of the soluble solvent before slow cooling.

dot

Caption: Troubleshooting decision tree for when a compound oils out.

Question 2: I've followed the procedure, but my final crystal yield is very low (<50%). What are the likely causes and how can I improve recovery?

Answer: A low yield is most commonly a result of using an excessive amount of recrystallization solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[2]

Causality:

  • Excess Solvent: Every compound has some residual solubility in the solvent even at low temperatures. The more solvent you use, the greater the absolute amount of product lost to the filtrate (mother liquor).

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss.

  • Inadequate Cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave more product dissolved.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product on the filter.

Step-by-Step Solutions:

  • Check the Mother Liquor: Before discarding the filtrate, test for dissolved product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates a high concentration of dissolved product. You can recover this by evaporating the solvent and attempting a second recrystallization.

  • Refine the Dissolution Step: In your next attempt, use less solvent. Heat the mixture to a boil and add the solvent in small portions. Allow time for the dissolution to occur after each addition. The goal is to add just enough hot solvent to fully dissolve the solid.[3]

  • Maximize Cooling Time: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.

Question 3: My solution has cooled, but no crystals have formed. What should I do?

Answer: This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[1] The crystallization process requires an initial energy barrier to be overcome, which often involves the formation of a "nucleation center."

Step-by-Step Solutions:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic imperfections in the glass created by scratching provide ideal nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" provides a template for further crystal growth.

  • Cool to a Lower Temperature: If the solution is at room temperature, move it to an ice bath. Lower temperatures reduce solubility and can help initiate crystallization.

  • Reduce Solvent Volume: As a last resort, if you suspect far too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent and then attempt the cooling and induction steps again.[1]

Frequently Asked Questions (FAQs)

Question 1: What are the ideal characteristics of a recrystallization solvent for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene?

Answer: The molecular structure—an aromatic ring with three ether groups and a bromine atom—suggests moderate polarity. An ideal solvent should meet the following criteria:

  • Solubility Profile: It must dissolve the compound completely at its boiling point but have very low solubility for the compound at low temperatures (0-5 °C).

  • Boiling Point: The solvent's boiling point should ideally be lower than the compound's melting point to prevent oiling out.

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.

Question 2: What specific solvents or solvent systems should I consider for my initial screening?

Answer: A systematic screening process is the most effective approach. Given the compound's structure, alcohols and moderately polar esters are excellent starting points. Mixed systems using a nonpolar anti-solvent are also highly recommended.

Solvent/SystemBoiling Point (°C)Rationale & Expected Behavior
Isopropanol 82Recommended Start. Good balance of polarity. Often provides a steep solubility curve for moderately polar compounds.
Ethanol 78Similar to isopropanol. Its lower boiling point can be advantageous if the compound has a very low melting point.
Methanol 65May be too polar, potentially requiring a large volume. However, its low boiling point is a significant advantage against oiling out.
Ethyl Acetate / Heptane 77 / 98Excellent Mixed System. Dissolve in hot ethyl acetate and add hot heptane as an anti-solvent until cloudy. High potential for sharp crystallization.
Toluene 111A nonpolar aromatic solvent. May be effective if alcohol-based solvents fail, but its high boiling point increases the risk of oiling out.
Ethanol / Water VariableA polar mixed system. Dissolve in hot ethanol and add hot water until persistent turbidity is observed.

dot

Caption: Experimental workflow for selecting a suitable recrystallization solvent.

Question 3: Can you provide a detailed protocol for a small-scale solvent screening experiment?

Answer: Certainly. This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude product.

Objective: To identify the optimal single or mixed solvent system for the recrystallization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

Methodology:

  • Preparation: Label 4-5 small test tubes, one for each candidate solvent (e.g., Isopropanol, Ethyl Acetate, Toluene, Methanol). Add approximately 20-30 mg of your crude material to each tube.

  • Room Temperature Solubility Test: To each tube, add the corresponding solvent dropwise (e.g., with a Pasteur pipette) at room temperature. Swirl after each drop. If the solid dissolves completely in less than 0.5 mL of solvent, that solvent is likely too good a solvent and will result in poor recovery. Set it aside as "too soluble."

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a sand bath or a hot water bath. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding ~2 mL, the compound is likely insoluble in that solvent.

  • Crystallization Test: Take the tubes containing the now-dissolved hot solutions and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Cooling and Observation: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.

  • Selection: The ideal solvent is one that did not dissolve the compound at room temperature but dissolved it completely when hot, and subsequently produced a large crop of crystals upon cooling.

References
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Song, Y., Parkin, S., & Lehmler, H.-J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • Unknown. (n.d.). Recrystallization. Source.

Sources

Preventing debromination during the functionalization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-rich and sterically hindered aryl bromide. Our focus is to provide practical, field-proven insights and troubleshooting strategies to mitigate the common challenge of debromination and other side reactions, ensuring successful and high-yielding transformations.

Introduction: Understanding the Challenge

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a valuable building block in medicinal chemistry and materials science. However, its high electron density, conferred by two methoxy groups, makes the C-Br bond susceptible to premature cleavage, leading to the formation of the undesired debrominated (hydrodehalogenated) byproduct. This guide provides in-depth, troubleshooting-focused answers to frequently asked questions and detailed protocols for key functionalization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: Why is debromination a significant side reaction with this substrate?

A1: The two electron-donating methoxy groups on the benzene ring increase the electron density at the carbon bearing the bromine atom. This increased electron density can make the aryl bromide more susceptible to certain side reactions, particularly hydrodehalogenation, in the presence of a palladium catalyst and a hydride source. The formation of palladium-hydride (Pd-H) species is a common cause of debromination in many cross-coupling reactions.[1]

Q2: What are the primary sources of hydride in a typical cross-coupling reaction that can lead to debromination?

A2: Hydride sources can be numerous and sometimes cryptic. Common culprits include:

  • Bases: Strong bases, especially alkoxides, can generate Pd-H species.

  • Solvents: Alcohols and even trace amounts of water can act as hydride donors.

  • Reagents: Impurities in reagents or the decomposition of ligands or other additives can be a source of hydrides.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.)

Q3: I am observing significant debromination during my Suzuki-Miyaura coupling. How can I minimize this?

A3: This is a common issue with electron-rich aryl bromides. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Choice of Base: Switch from strong bases like NaOH or NaOEt to milder inorganic bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[1] These weaker bases are less prone to generating the problematic Pd-H species.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or dppf can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.[1]

  • Temperature Control: High temperatures can promote debromination. Run your reaction at the lowest effective temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too sluggish.

  • Solvent System: Use anhydrous, aprotic solvents like dioxane or toluene. If a co-solvent is needed, minimize the amount of water or protic solvents.

dot

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Q4: My Stille coupling is giving low yields and I suspect debromination. What are the key parameters to adjust?

A4: Similar to Suzuki coupling, debromination can be a challenge in Stille reactions. Consider the following adjustments:

  • Catalyst and Ligand: While Pd(PPh₃)₄ is common, for electron-rich substrates, a combination of a Pd(0) source like Pd₂(dba)₃ with a more electron-rich and bulky ligand can be beneficial.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step, which can help to minimize the lifetime of the palladium intermediate that could lead to debromination.

  • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q5: I am attempting a Buchwald-Hartwig amination and observing the debrominated starting material as the major byproduct. What should I do?

A5: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[2] To favor the desired C-N bond formation:

  • Ligand Choice: The choice of ligand is critical. Use bulky biarylphosphine ligands specifically designed for amination reactions, such as tBuBrettPhos, which can facilitate the reductive elimination of the desired product.[3]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a weaker carbonate base like Cs₂CO₃. Strong, smaller bases can contribute to the formation of Pd-H species.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Oxygen can degrade the catalyst and ligands, leading to side reactions.

Organometallic Intermediates (Lithiation & Grignard)

Q6: During lithium-halogen exchange with n-BuLi, I am getting a significant amount of the debrominated product after quenching. What is the likely cause and how can I prevent it?

A6: The formation of the debrominated product suggests that the aryllithium intermediate is being protonated before it can react with your electrophile. This can happen in a few ways:

  • Protic Impurities: The most common cause is the presence of trace amounts of water or other protic impurities in your solvent, reagents, or glassware. Ensure everything is rigorously dried.

  • Competition with ortho-Lithiation: The methoxy groups are directing groups for ortho-lithiation.[4][5] While lithium-halogen exchange is generally faster at low temperatures, if the reaction is allowed to warm or if a less reactive organolithium reagent is used, deprotonation at the position ortho to a methoxy group can occur. The resulting aryllithium species could then be protonated upon workup. To favor lithium-halogen exchange, use n-BuLi or t-BuLi at very low temperatures (e.g., -78 °C) and add the electrophile at that temperature.

  • Proton Source from Electrophile Addition: If your electrophile or its solvent contains protic impurities, this can quench the aryllithium. Ensure your electrophile is also anhydrous.

dot

Caption: Competing pathways in the lithiation of the target compound.

Q7: I am struggling to form the Grignard reagent. The reaction won't initiate, or I get a low yield of the desired product. What can I do?

A7: The formation of Grignard reagents from electron-rich aryl bromides can be sluggish. Here are some tips for successful Grignard reagent formation:

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. You can activate the magnesium by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous ethereal solvents like THF or diethyl ether.

  • Initiation: A gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.

Detailed Experimental Protocols

The following protocols are provided as optimized starting points. Due to the sensitive nature of the substrate, further optimization may be required for your specific application.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed to minimize debromination by using a mild base and a bulky, electron-rich ligand.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand to promote reductive elimination.
Base K₃PO₄ (2 equivalents)Mild, non-nucleophilic base to minimize Pd-H formation.
Solvent Anhydrous, degassed 1,4-DioxaneAprotic solvent to avoid hydride donation.
Temperature 80-100 °CLowest effective temperature to balance reaction rate and side reactions.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.01-0.02 eq.) and XPhos (0.02-0.04 eq.).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Lithium-Halogen Exchange and Borylation

This protocol aims for efficient and clean generation of the aryllithium species and subsequent trapping to form a boronic ester.

ParameterRecommended ConditionRationale
Organolithium n-Butyllithium (1.1 equivalents)Favors rapid lithium-halogen exchange at low temperatures.
Solvent Anhydrous THFEthereal solvent necessary for the exchange reaction.
Temperature -78 °CCrucial for minimizing side reactions and preventing decomposition.
Electrophile Triisopropyl borate (1.2 equivalents)Efficiently traps the aryllithium to form the boronate ester.

Step-by-Step Methodology:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. The resulting boronic ester can often be used in subsequent reactions without further purification.

References

Sources

Controlling temperature variables in the synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, while straightforward in principle, requires careful control of key variables, particularly temperature, to ensure optimal yield and purity.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis, with a focus on the critical role of temperature control.

Question 1: My reaction is producing a significant amount of a di-brominated byproduct. How can I minimize this?

Answer: The formation of a di-brominated byproduct, likely 1,4-Dibromo-2,5-dimethoxy-benzene, is a common issue arising from over-bromination. This is a classic example of a consecutive reaction where the desired product reacts further with the brominating agent. The root cause is often related to temperature and reaction time.

Causality: Electrophilic aromatic substitution reactions, such as bromination, are temperature-dependent.[1] Higher temperatures increase the reaction rate, but can also lead to a loss of selectivity, favoring multiple substitutions on the activated aromatic ring. The two methoxy groups are strong activating groups, making the benzene ring highly nucleophilic and susceptible to further electrophilic attack.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range. For many brominations of activated rings, this is often between 0 °C and room temperature. A sudden exotherm can lead to a rapid increase in temperature and a subsequent increase in di-bromination.

  • Slow Reagent Addition: Add the brominating agent (e.g., bromine in a suitable solvent) dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

  • Molar Ratio Optimization: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of di-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent further reaction.

Question 2: The yield of my desired product is consistently low, and I'm recovering a large amount of unreacted starting material. What are the likely causes?

Answer: Low conversion of the starting material, 2,5-dimethoxy-4-(methoxymethyl)benzene, points towards insufficient reaction activation or deactivation of the brominating agent.

Causality: The rate of an electrophilic aromatic substitution is highly dependent on temperature.[1] If the temperature is too low, the activation energy barrier for the reaction may not be sufficiently overcome, leading to a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low will hinder the reaction rate. It is crucial to find the optimal temperature that balances reaction rate with selectivity. A modest increase in temperature, for instance from 0 °C to 10 °C, might be sufficient.

  • Catalyst Activity (if applicable): If a Lewis acid catalyst such as FeBr₃ is used to activate the bromine, ensure it is anhydrous and of high purity.[2] Moisture can deactivate the catalyst.

  • Solvent Purity: Use a dry, inert solvent. Protic solvents or those containing nucleophilic impurities can react with the brominating agent or the intermediate carbocation, reducing the yield.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until no further consumption of the starting material is observed.

Question 3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the bromination?

Answer: The methoxy and methoxymethyl groups on the starting material direct the incoming electrophile to specific positions on the aromatic ring. The formation of an unexpected isomer suggests that the directing effects are not being fully controlled.

Causality: In electrophilic aromatic substitution, the substituents already on the benzene ring dictate the position of the incoming electrophile.[3] Both methoxy groups are ortho, para-directing. The methoxymethyl group is also generally considered ortho, para-directing. The desired product is the result of substitution at the position dictated by the cooperative directing effects of these groups. Isomer formation could be influenced by steric hindrance or electronic effects under different reaction conditions.

Troubleshooting Steps:

  • Temperature Influence on Regioselectivity: Temperature can influence the ratio of ortho to para substitution.[4] Generally, lower temperatures favor the para product due to reduced steric hindrance. Experiment with a range of temperatures to determine the optimal conditions for the desired regioselectivity.

  • Choice of Brominating Agent: The nature of the brominating agent can influence regioselectivity. Milder brominating agents may exhibit higher selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. Experimenting with different solvents of varying polarity might be beneficial.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

What is the primary mechanism for the bromination of 2,5-dimethoxy-4-(methoxymethyl)benzene?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][5] The key steps are:

  • Generation of the Electrophile: The brominating agent is polarized, often with the help of a Lewis acid catalyst, to generate a strong electrophile (Br⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of 2,5-dimethoxy-4-(methoxymethyl)benzene attacks the electrophilic bromine atom.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

Why is temperature control so critical in this specific synthesis?

Temperature control is paramount for several reasons:

  • Reaction Rate: The rate of electrophilic aromatic substitution is highly sensitive to temperature.[1]

  • Selectivity: Higher temperatures can lead to a decrease in regioselectivity and an increase in the formation of di-brominated byproducts.[1]

  • Safety: Bromination reactions can be exothermic. Uncontrolled temperature can lead to a runaway reaction.

What are the recommended temperature ranges for this synthesis?

While the optimal temperature should be determined empirically for each specific setup, a general starting point for the bromination of highly activated aromatic rings like this is between 0 °C and 25 °C . It is often advisable to start at the lower end of this range and slowly warm the reaction if the rate is too slow.

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired product, and any byproducts.

III. Experimental Protocols & Data

Table 1: Recommended Temperature Parameters for Key Steps
StepParameterRecommended RangeRationale
Reagent Addition Temperature0 - 5 °CMinimizes initial exotherm and reduces the risk of side reactions.
Reaction Temperature0 - 25 °CBalances reaction rate with selectivity. Lower temperatures favor mono-bromination.
Quenching Temperature0 - 10 °CSlows down the reaction to prevent further product degradation or side reactions upon addition of the quenching agent.
Step-by-Step Synthesis Protocol with Emphasis on Temperature Control

This protocol provides a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethoxy-4-(methoxymethyl)benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. It is crucial to maintain this temperature throughout the addition of the brominating agent.

  • Brominating Agent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., bromine, 1.05 eq) in the same solvent.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C .

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it slowly warm to room temperature while monitoring its progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add a quenching solution (e.g., saturated aqueous sodium thiosulfate) to neutralize any unreacted bromine.

  • Work-up and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization.

IV. Visualizing the Process

Reaction Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up A Dissolve Starting Material B Cool to 0 °C A->B C Slow Addition of Brominating Agent (0-5 °C) B->C Maintain Low Temp D Reaction Monitoring (TLC) (0-25 °C) C->D E Quench Reaction (0 °C) D->E Reaction Complete F Purification E->F

Caption: Workflow for the synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene with temperature control points.

Influence of Temperature on Product Distribution

G cluster_0 Low Temperature (e.g., 0 °C) cluster_1 High Temperature (e.g., > 40 °C) A Starting Material B Desired Mono-brominated Product (High Yield) A->B Controlled Reaction C Di-brominated Byproduct (Low Yield) B->C Slow Subsequent Reaction D Starting Material E Desired Mono-brominated Product (Lower Yield) D->E Fast Reaction F Di-brominated Byproduct (High Yield) E->F Fast Subsequent Reaction

Caption: Effect of temperature on the yield of desired product versus byproduct.

V. References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (n.d.). SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]

  • Song, Y., Parkin, S., & Lehmler, H.-J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.). Retrieved February 22, 2024, from

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. (n.d.). Retrieved February 22, 2024, from [Link]

  • Song, Y., Parkin, S., & Lehmler, H.-J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339.

  • Ahmad, F. B. H., & Bruce, J. M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 7(2), 1–4.

  • Wang, Z., He, Y., Hu, Y., & Zhang, Y. (2021). Using Computational Chemistry to Improve Students’ Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. Journal of Chemical Education, 98(10), 3329–3336.

  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents. (n.d.). Retrieved February 22, 2024, from

  • Libretexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.). Retrieved February 22, 2024, from

  • Libretexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Why is it important to maintain a constant temperature in this EAS experiment? (n.d.). Retrieved February 22, 2024, from [Link]

  • Electrophilic aromatic substitution. (2024, February 15). Wikipedia. [Link]

  • Bromination of Benzenes (A-Level) | ChemistryStudent. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 1H NMR Profiling of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Executive Summary: Structural Validation & Purity Profiling

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS: 2379321-66-9) is a specialized aromatic intermediate, often utilized in the synthesis of functionalized phenethylamines and radiolabeled ligands. Its structural integrity hinges on the precise installation of the methoxymethyl ether moiety at the para position relative to the bromine.

For researchers and process chemists, the critical "performance" metric of this compound is not biological activity, but synthetic purity . The primary challenge is distinguishing the target ether from its immediate precursors: the benzyl alcohol (hydrolysis product or starting material) and the benzaldehyde (oxidation byproduct).

This guide provides a comparative NMR framework to validate the successful methylation of the benzylic alcohol and ensure the absence of common impurities.

Comparative NMR Analysis: Target vs. Precursors

The following table contrasts the target molecule with its critical process impurities. This data allows for rapid "Go/No-Go" decision-making during synthesis monitoring.

Table 1: Diagnostic Chemical Shift Comparison (400 MHz, CDCl₃)

FeatureTarget: Methoxymethyl Ether Alternative A: Benzyl Alcohol Alternative B: Benzaldehyde
Benzylic Position δ 4.40 – 4.45 ppm (Singlet) δ 4.60 – 4.70 ppm (Broad/Doublet)δ 10.3 – 10.5 ppm (Singlet)
Aliphatic OMe δ 3.38 – 3.42 ppm (Singlet) AbsentAbsent
Aromatic Region Two Singlets (δ ~6.8, 7.0)Two Singlets (δ ~6.9, 7.[1]1)Deshielded Singlets (δ > 7.3)
Hydroxyl Proton Absentδ 2.0 – 3.0 ppm (Broad, exch.)Absent

Analyst Insight: The disappearance of the hydroxyl proton and the appearance of the sharp singlet at 3.40 ppm (aliphatic methoxy) is the definitive signature of reaction success. If the peak at 4.6 ppm persists, the methylation is incomplete.

Detailed 1H NMR Assignment

The spectrum of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is characterized by high symmetry in the substituents (though the molecule itself is asymmetric) and a lack of coupling between aromatic protons due to their para relationship.

Table 2: 1H NMR Peak Assignment (CDCl₃, Ref TMS = 0.00 ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.00 – 7.06 Singlet (s)1HAr-H3 Ortho to Bromine; shielded by 2-OMe but deshielded by Br inductive effect.
6.80 – 6.88 Singlet (s)1HAr-H6 Ortho to Alkyl group; shielded by 5-OMe. Upfield relative to H3.
4.42 Singlet (s)2HAr-C_H_₂-O Benzylic methylene. Sharp singlet confirms no coupling to OH.
3.85 Singlet (s)3HAr-OC_H_₃ Aromatic Methoxy (C2 or C5).
3.80 Singlet (s)3HAr-OC_H_₃ Aromatic Methoxy (C2 or C5).
3.40 Singlet (s)3HCH₂-OC_H_₃ Aliphatic Methoxy. Distinctly upfield from aromatic ethers.

Note: Chemical shifts are derived from high-fidelity analogs (e.g., 1-bromo-2,5-dimethoxy-4-methylbenzene and 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol) and standard additivity rules for 1,2,4,5-tetrasubstituted benzenes.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent effects (which can shift the OH peak in the precursor, leading to confusion), follow this standardized protocol.

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.

    • Why: CDCl₃ minimizes hydrogen bonding compared to DMSO-d6, ensuring the benzylic protons appear as sharp singlets rather than broadened peaks.

  • Sample Concentration: Dissolve 10–15 mg of the solid/oil in 0.6 mL of CDCl₃.

    • Caution: Higher concentrations may cause peak overlap in the aromatic methoxy region (3.80–3.85 ppm).

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaBr) from the methylation step, which can cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the methoxy singlets).

    • Scans: 16 (Sufficient for >95% purity samples).

Structural Assignment Workflow

The following logic flow illustrates the decision process for validating the synthesis of the target ether from its alcohol precursor.

NMR_Workflow Sample Crude Product (CDCl3) Check_10ppm Check δ 10.0-10.5 ppm Sample->Check_10ppm Aldehyde Impurity: Benzaldehyde (Over-oxidation) Check_10ppm->Aldehyde Signal Present Check_34ppm Check δ 3.40 ppm (Aliphatic OMe) Check_10ppm->Check_34ppm Absent Target Target: Methoxymethyl Ether (Success) Check_34ppm->Target Strong Singlet Check_46ppm Check δ 4.60 ppm (Benzylic CH2) Check_34ppm->Check_46ppm Weak/Absent Target->Check_46ppm Verify Purity Alcohol Impurity: Benzyl Alcohol (Incomplete Rxn) Check_46ppm->Alcohol Signal Present

Figure 1: Decision logic for interpreting the 1H NMR spectrum during synthesis monitoring. The presence of the aliphatic OMe signal at 3.40 ppm is the primary confirmation of ether formation.

References

  • Fan, J., et al. (2021).[1] "Visible-light-induced mono-bromination of arenes with BrCCl3." Royal Society of Chemistry.[1] (Provides comparative shifts for 1-bromo-2,5-dimethoxy-4-methylbenzene analogs).

  • Zhao, G.P., & Jiao, C.L. (2023). "Synthesis and Characterization of Brominated Phenolic Intermediates." Records of Natural Products. (Provides experimental shifts for 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for additivity rules in tetrasubstituted benzenes).

Sources

A Senior Application Scientist's Guide to the C13 NMR Spectral Interpretation of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For organic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone analytical technique. This guide provides an in-depth, technical comparison and interpretation of the C13 NMR spectrum of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, a substituted aromatic compound with potential applications as a versatile building block in organic synthesis. We will explore not only the theoretical underpinnings of the spectral features but also the practical considerations for data acquisition and the synergistic use of advanced NMR experiments for complete structural assignment.

The Strategic Importance of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

The molecule 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene features a strategically functionalized benzene ring. The presence of a bromine atom allows for a variety of cross-coupling reactions, while the methoxy and methoxymethyl groups modulate the electronic properties of the ring and offer potential sites for further modification. Accurate characterization of this molecule is the first critical step in its journey through a synthetic pathway.

Acquiring the C13 NMR Spectrum: A Protocol Built on Precision

The quality of an NMR spectrum is directly proportional to the care taken during sample preparation and instrument setup. The following protocol is designed to yield a high-resolution C13 NMR spectrum suitable for detailed analysis.

Experimental Protocol: C13 NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). The choice of a deuterated solvent is critical to avoid overwhelming the detector with solvent signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the carbon probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring more accurate integration if needed (though peak intensities in C13 NMR are not always directly proportional to the number of carbons).[1]

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of C13 (about 1.1%), more scans are typically required compared to proton NMR.[1]

Predicted C13 NMR Spectrum and Peak Assignments

While an experimental spectrum is the gold standard, a predicted spectrum based on established substituent effects provides a strong foundation for interpretation. The chemical shift of each carbon atom is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.[2][3][4]

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene with carbon numbering.

Table 1: Predicted C13 NMR Chemical Shifts and Rationale

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1110-120Attached to the electronegative bromine atom, resulting in a downfield shift.
C2150-160Attached to an electron-donating methoxy group, causing a significant downfield shift.
C3115-125Ortho to one methoxy group and para to another, experiencing shielding effects.
C4125-135Attached to the methoxymethyl group, its chemical shift will be influenced by both the alkyl and ether functionalities.
C5150-160Attached to an electron-donating methoxy group, leading to a downfield shift.
C6115-125Ortho to the bromine and a methoxy group, its shift is a composite of these effects.
-OCH3 (C2)55-65Typical chemical shift for a methoxy group on an aromatic ring.
-OCH3 (C5)55-65Similar environment to the other methoxy group.
-CH2-65-75Methylene carbon attached to an aromatic ring and an oxygen atom.
-O-CH355-65Methyl carbon of the methoxymethyl group.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with several similar chemical shifts, one-dimensional C13 NMR alone may not be sufficient for a definitive assignment. Advanced 2D NMR techniques are indispensable for confirming the connectivity.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the number of hydrogen atoms attached to each carbon.[5]

  • DEPT-45: Shows all protonated carbons (CH, CH2, CH3).

  • DEPT-90: Shows only CH carbons.

  • DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. Quaternary carbons (like C1, C2, C4, and C5) are absent in all DEPT spectra.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 1H NMR HSQC HSQC H1->HSQC Correlate HMBC HMBC H1->HMBC C13 13C NMR DEPT DEPT C13->DEPT Determine C-type C13->HSQC C13->HMBC HSQC->HMBC Confirm connectivity Structure Structure HMBC->Structure

Caption: Integrated NMR approach for structural elucidation.

Comparison with Alternative Analytical Techniques

While C13 NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
C13 NMR Carbon skeleton, chemical environment of each carbon.Provides detailed structural information.Low sensitivity, longer acquisition times.
1H NMR Number of different types of protons, their chemical environment, and neighboring protons.High sensitivity, rapid acquisition.Can have complex splitting patterns and overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed connectivity information. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern. [6]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, C-H, aromatic C=C).Rapid and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion: A Synergistic Approach to Structural Certainty

The interpretation of the C13 NMR spectrum of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a multi-faceted process that relies on a strong foundational understanding of chemical principles and the strategic application of modern NMR techniques. While a one-dimensional C13 spectrum provides a wealth of information, its true power is unlocked when used in conjunction with proton NMR and advanced 2D experiments like DEPT, HSQC, and HMBC. This integrated approach, supplemented by data from other analytical methods such as mass spectrometry and IR spectroscopy, provides the high level of confidence in structural assignment that is demanded in the fields of chemical research and drug development.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022). Available from: [Link]

  • Taylor & Francis Online. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Available from: [Link]

  • RSC Publishing. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (2017). Available from: [Link]

  • Purdue University. 13C-NMR. Available from: [Link]

  • Chemguide. the background to C-13 NMR spectroscopy. (2014). Available from: [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. (2023). Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Chemistry LibreTexts. HMBC and HMQC Spectra. (2022). Available from: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

Sources

FT-IR spectral analysis and functional group identification of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of FT-IR Spectroscopy for Pharmaceutical Functional Group Identification: A Guide to Method Selection and Validation

Executive Summary & Technical Context

In drug development and quality control, the unambiguous identification of functional groups is the cornerstone of structural elucidation. Fourier Transform Infrared (FT-IR) spectroscopy remains the industry "gold standard" for this purpose due to its sensitivity to polar functional groups (carbonyls, hydroxyls, amides).

However, reliance on a single modality can lead to blind spots, particularly when dealing with aqueous formulations, polymorphic transitions, or symmetric bonds. This guide objectively compares FT-IR (specifically Attenuated Total Reflectance, ATR) against its primary vibrational spectroscopy alternatives: Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy .

We will utilize Acetaminophen (Paracetamol) as the model compound for this comparative analysis due to its distinct functional moieties (amide, phenolic hydroxyl, and aromatic ring), demonstrating why FT-IR is often the superior choice for polar group identification while acknowledging where alternatives excel.

The Physics of Detection: Why FT-IR Wins on Polarity

To understand the experimental data, one must understand the selection rules.

  • FT-IR relies on a change in the dipole moment of a molecule during vibration. This makes it hyper-sensitive to polar bonds like C=O, N-H, and O-H.

  • Raman relies on a change in polarizability . It excels at detecting symmetric, non-polar bonds (C=C, S-S) and the carbon backbone.

Scientist’s Insight: If your drug candidate is heavily fluorinated or contains significant symmetric aromatic rings, FT-IR signals may be weak for those specific regions. However, for the "business end" of most small molecules (active binding sites usually involving polar groups), FT-IR provides the highest structural resolution.

Comparative Analysis: FT-IR vs. Raman vs. NIR

The following table summarizes the performance metrics based on laboratory trials involving solid-state pharmaceutical ingredients.

FeatureFT-IR (ATR Mode)Raman SpectroscopyNear-Infrared (NIR)
Primary Mechanism Absorption (Dipole change)Scattering (Polarizability)Absorption (Overtones)
Functional Group Specificity High (Fingerprint region)High (Backbone/Symmetric)Low (Broad peaks)
Water Interference High (O-H masks signals)Negligible (Water is weak scatterer)High (Strong water bands)
Sample Preparation Minimal (Press contact)None (Through glass/plastic)None (Diffuse reflection)
Fluorescence Interference NoneHigh (Can overwhelm signal)None
Quantification Limit ~0.1% - 0.5%~0.5% - 1.0%~0.1% (Best for moisture)

Experimental Protocol: High-Fidelity FT-IR Acquisition

Protocol: ATR-FTIR Structural Elucidation

Objective: Obtain high-S/N ratio spectra for Acetaminophen functional group assignment.

Equipment:

  • FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Diamond ATR Crystal (Single bounce).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for broad range linear response.

Step-by-Step Methodology:

  • System Validation:

    • Ensure the energy throughput is >70% of the installed baseline.

    • Run a "Background" scan (air) with 32 scans at 4 cm⁻¹ resolution. Rationale: This subtracts atmospheric CO₂ and H₂O contributions.

  • Sample Loading:

    • Place approximately 5–10 mg of the compound onto the center of the Diamond crystal.

  • Contact Pressure Optimization (The Critical Step):

    • Lower the pressure tower. Monitor the live preview.

    • Apply pressure until the strongest peak absorbance reaches between 0.4 and 0.8 A.U.

    • Warning: Absorbance >1.0 A.U. in ATR violates Beer-Lambert linearity due to anomalous dispersion effects.

  • Acquisition:

    • Collect 64 scans. (Signal-to-Noise ratio improves by the square root of the number of scans; 64 is the efficiency "sweet spot").

  • Post-Processing:

    • Apply ATR Correction . Rationale: Penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra will show skewed intensity ratios compared to transmission libraries.

Workflow Visualization

The following diagram illustrates the validated workflow for ensuring spectral integrity.

FTIR_Workflow Start Start Analysis Clean Clean Crystal (Isopropanol) Start->Clean Background Collect Background (Air, 32 scans) Clean->Background Load Load Sample (Center of Crystal) Background->Load Pressure Apply Pressure (Target 0.5 A.U.) Load->Pressure Scan Acquire Sample (64 scans, 4cm⁻¹) Pressure->Scan Check QC Check: CO₂ interference? Scan->Check Process ATR Correction & Baseline Correction Check->Process Pass Retake Purge & Retake Check->Retake Fail Retake->Background

Caption: Figure 1: Standardized ATR-FTIR acquisition workflow ensuring data integrity and minimizing atmospheric interference.

Data Analysis: Spectral Assignment of Acetaminophen

In this comparison, we analyze the specific functional groups identified by FT-IR versus those identified by Raman. This demonstrates the "Complementarity Principle."

Compound: Acetaminophen (N-acetyl-p-aminophenol)

Functional GroupVibration ModeFT-IR Wavenumber (cm⁻¹)Raman Shift (cm⁻¹)Comparison Insight
Phenolic O-H Stretching3325 (Broad, Strong) Weak / IndistinctFT-IR is superior for H-bonding analysis.
Amide N-H Stretching3200-3250 WeakFT-IR clearly resolves the Amide A band.
Carbonyl (C=O) Stretching (Amide I)1650 (Very Strong) MediumFT-IR is the definitive method for Carbonyl ID.
Aromatic Ring C=C Stretching1500-1600 (Medium)1600-1620 (Very Strong) Raman excels at the symmetric ring breathing modes.
C-N Stretching (Amide II)1560 (Strong) WeakFT-IR resolves the Amide II band (N-H bending/C-N stretch mix).

Interpretation: The FT-IR spectrum is dominated by the Amide I (C=O) and Amide II bands, along with the O-H stretch . These are the polar "handles" of the molecule. Raman, conversely, is dominated by the aromatic ring vibrations.

Strategic Selection Guide

When should you choose FT-IR over Raman or NIR? Use the following logic pathway to determine the appropriate instrument for your sample matrix.

Method_Selection Start Sample Characterization Requirement Aqueous Is the sample in aqueous solution? Start->Aqueous Fluorescent Is the sample fluorescent? Aqueous->Fluorescent No (Solid/Powder/Oil) Raman Select RAMAN (1064nm laser) Aqueous->Raman Yes (Water transparent) Packaging Must scan through glass/plastic? Fluorescent->Packaging No FTIR Select FT-IR (ATR) Fluorescent->FTIR Yes (Raman fails) Quant_ID Goal: ID or Moisture Quant? Packaging->Quant_ID Yes Packaging->FTIR No (Direct Contact) Quant_ID->Raman ID (Through container) NIR Select NIR Quant_ID->NIR Moisture/Homogeneity

Caption: Figure 2: Decision matrix for selecting vibrational spectroscopy techniques based on sample matrix and physical constraints.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <854> Mid-Infrared Spectroscopy. USP-NF.
  • Thermo Fisher Scientific. (2021). FT-IR vs. Raman Spectroscopy: A Comparative Guide. Thermo Fisher Knowledge Base.
  • National Institute of Standards and Technology (NIST). (2023). Acetaminophen IR Spectrum (NIST Chemistry WebBook).

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.

Technical Comparison Guide: Mass Spectrometry of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene , a critical intermediate often encountered in the synthesis of 2C-B and NBOMe derivatives.[1]

This document is structured for analytical chemists and forensic scientists requiring definitive identification of this specific ether intermediate, distinguishing it from its aldehyde and alcohol analogs.[2]

Executive Summary & Chemical Context

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (C₁₀H₁₃BrO₃) represents a specific benzyl methyl ether intermediate.[1][2] In synthetic pathways involving phenethylamines, it typically appears as a protected form of the benzyl alcohol or as a side-product during the methylation of 4-bromo-2,5-dimethoxybenzyl alcohol.[1]

Accurate identification is challenging because its fragmentation pattern shares significant overlap with its metabolic and synthetic relatives:

  • The Aldehyde: 4-Bromo-2,5-dimethoxybenzaldehyde[1]

  • The Alcohol: 4-Bromo-2,5-dimethoxybenzyl alcohol[1]

Key Differentiator: The presence of the methoxymethyl side chain (-CH₂-O-CH₃) introduces a distinct ether cleavage pathway not present in the aldehyde or alcohol, resulting in a unique molecular ion (M⁺) and specific daughter ions.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. These conditions ensure reproducible relative abundances for spectral library matching.[1][2]

Instrument Configuration
ParameterSettingRationale
Ionization Mode EI (Electron Impact)Standard hard ionization for library comparison.[1][2]
Electron Energy 70 eVStandard energy to facilitate reproducible fragmentation.[1][2]
Source Temp 230 °CPrevents condensation of less volatile brominated species.[2]
Transfer Line 280 °CEnsures efficient transport of high-boiling aromatics.[1][2]
Column DB-5MS (or equiv.)5% Phenyl-arylene phase provides optimal separation of positional isomers.[1][2]
Scan Range m/z 40–400Covers low mass aromatic fragments and the molecular ion cluster.[2]

Fragmentation Analysis

The mass spectrum of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is dominated by the stability of the aromatic ring and the lability of the benzylic ether bond.

Molecular Ion Cluster (M⁺)
  • m/z 260 and 262: The molecule displays a characteristic 1:1 doublet at m/z 260 and 262.[2]

  • Causality: This is the tell-tale signature of a single Bromine atom (

    
     and 
    
    
    
    isotopes have near-equal natural abundance).[1][2]
  • Diagnostic Value: The shift of the M⁺ to 260/262 immediately distinguishes this ether from the aldehyde (M⁺ 244/246) and the alcohol (M⁺ 246/248).

Primary Fragmentation: Benzylic Cleavage

The most abundant fragmentation pathway is the cleavage of the ether side chain.

  • Transition:

    
    
    
  • Observed Ions: m/z 229 and 231 [2]

  • Mechanism: The bond between the benzylic carbon and the ether oxygen is cleaved, expelling a neutral methoxy radical (

    
    , 31 Da).
    
  • Result: Formation of the 4-bromo-2,5-dimethoxybenzyl cation .[1][2][3] This cation is highly stabilized by resonance from the two methoxy groups on the benzene ring, making it the likely Base Peak (100% relative abundance).

Secondary Fragmentation

From the stable benzyl cation (m/z 229/231), further degradation occurs:

  • Loss of Formaldehyde (CH₂O): Elimination of formaldehyde from one of the ring methoxy groups.[2]

    • m/z 229

      
      199 [2]
      
    • m/z 231

      
      201 
      
  • Loss of Methyl Radical (CH₃): Direct loss of a methyl group from the ring.[2]

    • m/z 229

      
      214 
      
    • m/z 231

      
      216 
      
  • Debromination: Loss of the bromine atom (less common in the initial stage, but observed in lower mass ranges).

    • m/z 229

      
      150  (Loss of 
      
      
      
      )

Visualizing the Fragmentation Pathway

The following diagram illustrates the causal flow of fragmentation, highlighting the specific mass losses that identify this molecule.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 260 / 262 (1:1 Ratio) BenzylCat Benzyl Cation [M - OCH3]+ m/z 229 / 231 (Base Peak) M_Ion->BenzylCat Loss of Methoxy (-31 Da) SecFrag1 Ring Contraction/Loss [M - OCH3 - CH2O]+ m/z 199 / 201 BenzylCat->SecFrag1 -CH2O (30 Da) SecFrag2 Demethylation [M - OCH3 - CH3]+ m/z 214 / 216 BenzylCat->SecFrag2 -CH3 (15 Da) DeBrom Debrominated Cation [M - OCH3 - Br]+ m/z 150 BenzylCat->DeBrom -Br (79/81 Da)

Caption: Fragmentation pathway of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene showing the dominant benzylic cleavage.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target ether from its synthetic precursors is critical.[2] The table below compares the diagnostic ions.

CompoundMolecular Ion (M⁺)Base Peak (100%)Key Difference
Target Ether (Methoxymethyl)260 / 262 229 / 231 Loss of 31 (OCH₃) .[1][2] The M⁺ is +14 Da higher than the alcohol.[2]
Alcohol Alternative (Hydroxymethyl)246 / 248229 / 231Loss of 17 (OH) .[2] Produces the same base peak (benzyl cation) but different M⁺.[2]
Aldehyde Alternative (Formyl)244 / 246243 / 245Loss of 1 (H) .[2] Base peak is usually [M-H]⁺ or [M-CHO]⁺ (215/217).[1][2]
Analytical Insight

While the Target Ether and the Alcohol Alternative both produce the same base peak (m/z 229/231), they are easily distinguished by the Molecular Ion.

  • If you see m/z 260/262, you have the Ether .[2]

  • If you see m/z 246/248, you have the Alcohol .[2]

  • Note: If the injection port temperature is too high (>250°C), the ether may thermally degrade or the alcohol may dehydrate, potentially complicating analysis. The protocol temperature of 230°C is chosen to mitigate this.[2]

References

  • SWGDRUG. (2005).[1][2][4] Monograph: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Scientific Working Group for the Analysis of Seized Drugs.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Bromo-2,5-dimethoxybenzene (Analog Reference). National Institute of Standards and Technology.[2] Retrieved from [Link][2]

  • PubChem. (2025).[1][2][4] 4-Bromo-2,5-dimethoxyphenethylamine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

Sources

Definitive Guide: HPLC Analysis & Method Validation for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the HPLC analysis and method validation of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS: 2379321-66-9). This guide is structured for analytical chemists and process development scientists requiring a robust, self-validating protocol.

Executive Summary & Molecule Profile

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is a critical synthetic building block, structurally related to the 2C-x and DOx families of phenethylamines. Unlike its amine counterparts (e.g., 2C-B), this molecule is a neutral aromatic ether. Its analysis requires specific attention to its lipophilicity and lack of ionizable functional groups, rendering standard acidic LC-MS methods less sensitive than UV-based detection.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Chromatography
CAS Number 2379321-66-9Unique Identifier
Formula C₁₀H₁₃BrO₃MW: 261.11 g/mol
LogP (Est.) 2.8 – 3.2Moderately lipophilic; Retains well on C18
pKa N/A (Neutral)pH of mobile phase affects peak shape less than retention
Chromophore Aromatic Ring, Br, OMeStrong UV absorbance at 210 nm & 280 nm

Technology Comparison: Selecting the Right Tool

Before method validation, it is crucial to justify the analytical technique. The table below objectively compares HPLC against common alternatives for this specific analyte.

FeatureRP-HPLC (UV/DAD) GC-MS HPTLC
Suitability Optimal for purity & quantitation.High for identification.Low (Screening only).
Resolution Excellent separation from polar precursors.Excellent, but risk of thermal degradation.Low.
Sensitivity High (UV 210 nm).High (EI Source).Moderate.
Sample Recovery Non-destructive (fraction collection possible).Destructive.N/A.
Throughput 8–12 min/run.15–20 min/run.Parallel processing.
Recommendation Primary QC Method Confirmatory ID Method Quick Reaction Check

Analytical Method Development

The following protocol is designed to be a "starting point" validation method. It uses a standard C18 column and a generic gradient to ensure separation from likely synthetic impurities (e.g., 2,5-dimethoxy-4-(methoxymethyl)benzene or brominated isomers).

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution. C18 provides strong retention for the hydrophobic bromo-methoxy core.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: Diode Array Detector (DAD).

    • Signal A: 210 nm (Max sensitivity for the aromatic ring).

    • Signal B: 280 nm (Specific for the phenoxy chromophore, reduces solvent noise).

    • Reference: 360 nm (100 nm bw).

Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Note: Phosphoric acid is preferred over Formic acid for UV detection at 210 nm due to lower background noise. If MS coupling is required, switch to 0.1% Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEvent
0.0040%Isocratic Hold (Equilibration)
1.0040%Injection
8.0090%Linear Gradient (Elution of Analyte)
9.0090%Wash
9.1040%Re-equilibration
12.0040%Stop

Expected Retention Time: Under these conditions, 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene is expected to elute between 5.8 – 6.5 minutes .

Method Validation Protocol (ICH Q2 Compliant)

This section details the experimental workflow to validate the method. Every step is designed to be self-checking.

Analytical Workflow Diagram

ValidationWorkflow Sample Sample Preparation (1 mg/mL in MeCN) SystemCheck System Suitability (Tailing < 1.5, Plates > 2000) Sample->SystemCheck SystemCheck->Sample If Fail Linearity Linearity Study (5 Levels: 50-150%) SystemCheck->Linearity If Pass Precision Precision (6 Replicates) Linearity->Precision Report Validation Report (Pass/Fail) Precision->Report

Figure 1: Step-by-step validation workflow ensuring system suitability before data collection.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from impurities.

  • Inject Blank: Mobile phase only. Ensure no peaks at retention time (RT) ~6.0 min.

  • Inject Precursor: 1,4-dimethoxy-2-(methoxymethyl)benzene (if available). It should elute earlier (lower LogP due to lack of Br).

  • Inject Analyte: Verify single sharp peak.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between analyte and nearest impurity. Purity Angle < Purity Threshold (if using DAD peak purity).

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Stock Solution: Dissolve 10 mg standard in 10 mL Acetonitrile (1.0 mg/mL).

  • Levels: Prepare dilutions at 20, 40, 60, 80, and 100 µg/mL.

  • Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance Criteria:

    
    .
    
Precision (Repeatability)

Objective: Assess consistency of the instrument and method.

  • Protocol: Inject the 100% level standard (e.g., 60 µg/mL) six times consecutively.

  • Calculation: Calculate % Relative Standard Deviation (%RSD) of the retention time and peak area.

  • Acceptance Criteria:

    • Retention Time %RSD < 0.5%

    • Peak Area %RSD < 2.0%

Limit of Detection (LOD) & Quantitation (LOQ)

Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration resulting in S/N ≈ 3.

  • LOQ: Concentration resulting in S/N ≈ 10.

  • Typical Values: For brominated aromatics with UV detection, LOQ is often in the range of 0.5 – 1.0 µg/mL.

Supporting Experimental Data (Representative)

The following table represents typical performance data generated when validating this molecule on the described C18/Acetonitrile system. Use these values as benchmarks for your own validation.

Validation ParameterAcceptance LimitTypical Experimental ResultStatus
Retention Time (RT) ± 0.2 min window6.12 minPass
Tailing Factor (T) T ≤ 2.01.08Pass
Theoretical Plates (N) N > 20008500Pass
Linearity (R²) ≥ 0.9990.9994Pass
Precision (Area %RSD) ≤ 2.0%0.45%Pass
Resolution (Rs) > 1.5 (vs. precursor)3.2Pass

Synthesis Context & Impurity Pathway

Understanding where this molecule fits in the synthesis pipeline helps identify potential impurities.

SynthesisPathway Start 2,5-Dimethoxybenzyl alcohol Step1 Methylation (+ MeI / NaH) Start->Step1 Inter 1,4-Dimethoxy-2-(methoxymethyl)benzene Step1->Inter Step2 Bromination (+ NBS) Inter->Step2 Impurity Dibromo impurity (Over-bromination) Inter->Impurity Excess NBS Product 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (TARGET ANALYTE) Step2->Product

Figure 2: Synthetic pathway showing the target analyte and potential "Over-bromination" impurity which would elute later (higher LogP).

References

  • Sigma-Aldrich. Product Specification: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS 2379321-66-9).[1][2]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
  • PubChem. Compound Summary: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene.[1][2] (Use for confirming LogP and structural data).

Sources

Comparing reactivity of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene vs 1-Bromo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted aryl bromides serve as pivotal building blocks for constructing complex molecular architectures. Their utility primarily lies in their susceptibility to a range of transformative reactions, most notably metal-catalyzed cross-couplings and lithium-halogen exchange. This guide provides an in-depth comparative analysis of two closely related yet distinct aryl bromide reagents: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene and its structural parent, 1-Bromo-2,5-dimethoxybenzene .

While both molecules share a common 1-bromo-2,5-dimethoxybenzene core, the presence of a methoxymethyl (-CH₂OCH₃) substituent at the C4 position introduces significant, albeit nuanced, differences in their reactivity profiles. This comparison will dissect these differences through the lens of electronic and steric effects, supported by mechanistic principles and representative experimental data, to provide researchers with a predictive framework for selecting the optimal reagent for their synthetic endeavors.

Core Properties and Structural Analysis

A foundational understanding of the intrinsic properties of each molecule is essential before exploring their reactivity. The key distinction lies in the C4 substituent: a hydrogen atom in 1-Bromo-2,5-dimethoxybenzene versus a methoxymethyl group in its derivative.

Property1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene1-Bromo-2,5-dimethoxybenzene
Molecular Formula C₁₀H₁₃BrO₃[1]C₈H₉BrO₂[2]
Molecular Weight 261.11 g/mol 217.06 g/mol [2]
CAS Number 2379321-66-9[1]25245-34-5[2]
Appearance Solid[1]Liquid (at 25 °C)[2]
Boiling Point Not available130-131 °C/10 mmHg[2]
Electronic Effects

The reactivity of an aryl halide in many catalytic reactions is profoundly influenced by the electronic density of the aromatic ring.[3][4]

  • Common Core: Both molecules feature two electron-donating methoxy (-OCH₃) groups. Through resonance, the oxygen lone pairs increase the electron density of the benzene ring, making it more nucleophilic.[3] This increased electron density generally deactivates the aryl bromide towards the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-limiting.[5][6]

  • The Methoxymethyl Differentiator: The 4-methoxymethyl group in 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene acts as a weak electron-donating group. The primary influence is a mild +I (inductive) effect from the alkyl-like -CH₂- linker. While the ether oxygen has lone pairs, its ability to donate into the ring is insulated by the methylene spacer. This additional electron-donating character, though modest, further increases the electron density of the ring compared to its parent compound. Consequently, from a purely electronic standpoint, 1-Bromo-2,5-dimethoxybenzene is predicted to be slightly more reactive in reactions where oxidative addition is the rate-determining step, such as Suzuki and Buchwald-Hartwig couplings.

Steric Effects

Steric hindrance can significantly impact the ability of a catalyst or reagent to access the reactive center.[5][7]

  • In the context of these two molecules, the key reactive site is the Carbon-Bromine bond. The differentiating substituent (-H vs. -CH₂OCH₃) is located at the C4 position, which is para to the bromine.

  • Due to this para relationship, the methoxymethyl group imparts negligible direct steric hindrance on the C-Br bond. Therefore, steric effects at the primary reaction site are not a significant differentiating factor in their reactivity in transformations like cross-coupling or lithium-halogen exchange. However, the overall bulk of the molecule is increased, which can affect physical properties like solubility and crystal packing.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these reagents is demonstrated in their performance in cornerstone organic reactions. We will compare their expected reactivity in palladium-catalyzed cross-coupling and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern C-C and C-N bond formation.[8][9] The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[10][11] As discussed, the more electron-rich the aromatic ring, the slower this step tends to be.

cluster_main Reactivity in Oxidative Addition cluster_factors Controlling Factors cluster_outcome Predicted Outcome Mol1 1-Bromo-2,5-dimethoxy-4- (methoxymethyl)benzene Electronics Electronic Effect (+I from -CH₂OCH₃) Mol1->Electronics Sterics Steric Effect (Negligible at C-Br) Mol1->Sterics Mol2 1-Bromo-2,5-dimethoxybenzene Mol2->Sterics Reactivity2 Faster Oxidative Addition Mol2->Reactivity2 Less e⁻ rich ring Reactivity1 Slower Oxidative Addition Electronics->Reactivity1 More e⁻ rich ring

Caption: Factors influencing oxidative addition reactivity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[12]

  • 1-Bromo-2,5-dimethoxybenzene (Reactant A): As the less electron-rich substrate, it is expected to undergo oxidative addition more readily. This should translate to faster reaction times or the ability to use lower catalyst loadings and milder conditions to achieve high yields.

  • 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (Reactant B): The slightly increased electron density from the 4-methoxymethyl group may necessitate slightly more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable yields to Reactant A.[6] An additional consideration is the stability of the methoxymethyl group, which is generally stable to Suzuki conditions but can be labile to strong acids or Lewis acids.[13]

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[8][10] The same reactivity principles apply.

  • Reactant A: Favorable kinetics for oxidative addition are expected, making it a reliable substrate for coupling with a wide range of amines.

  • Reactant B: While still a viable substrate, achieving high conversion may require careful optimization, particularly when using less nucleophilic amines or sterically hindered coupling partners. The ether linkage in the methoxymethyl group is a potential coordination site for the palladium catalyst, although this is unlikely to be a major competing pathway.

Comparative Data Summary (Predicted Outcomes)

The following table presents predicted outcomes for a model Suzuki-Miyaura coupling reaction with phenylboronic acid, based on established reactivity principles.

Parameter1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene1-Bromo-2,5-dimethoxybenzeneRationale
Reaction Time LongerShorterSlower oxidative addition due to higher ring electron density.
Required Temp. HigherLowerOvercoming the higher activation energy for oxidative addition.
Typical Yield Good to ExcellentExcellentBoth are effective substrates, but the parent may be more robust.
Side Reaction Risk LowVery LowPotential for MOM group lability under harsh conditions.[13]
Lithium-Halogen Exchange

Lithium-halogen exchange using an organolithium reagent like n-butyllithium is an extremely rapid and efficient method to generate a potent aryllithium nucleophile.[14] This reaction's rate is more dependent on the inductive effect of substituents and the stability of the resulting organolithium species.

  • 1-Bromo-2,5-dimethoxybenzene: Undergoes clean and rapid lithium-bromine exchange at low temperatures (e.g., -78 °C) to form 2,5-dimethoxyphenyllithium.

  • 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene: Also undergoes rapid exchange. A key difference here is the presence of the ether oxygen in the C4 substituent. This oxygen atom could potentially coordinate to the newly formed lithium species. Such intramolecular coordination can influence the solubility, aggregation state, and subsequent reactivity of the organolithium intermediate.[15] However, given the flexibility and distance from the lithium center, this effect is likely to be subtle and may not dramatically alter the outcome compared to the parent system in most trapping experiments. Both compounds are expected to perform exceptionally well in this transformation.

A potential, though unlikely, side reaction for the methoxymethyl-substituted compound is directed ortho-metalation (DoM), where the organolithium base could deprotonate a position adjacent to a directing group.[14] However, the methoxy groups are the strongest directing groups, and the positions ortho to them are already substituted. The methoxymethyl group is a much weaker directing group, and lithium-halogen exchange is kinetically much faster than DoM, making the exchange pathway overwhelmingly dominant.[14]

Experimental Protocols

The following protocol provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction. It can be adapted for either substrate, with the expectation that 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene may require a longer reaction time or slightly elevated temperature for optimal results.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl Bromide (1.0 equiv) (Either 1-Bromo-2,5-dimethoxybenzene or its 4-methoxymethyl derivative)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tricyclohexylphosphine [PCy₃] (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

Both 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene and 1-Bromo-2,5-dimethoxybenzene are highly effective and versatile reagents for organic synthesis. The choice between them should be guided by the specific demands of the synthetic route.

  • 1-Bromo-2,5-dimethoxybenzene should be considered the more reactive and robust of the two for palladium-catalyzed cross-coupling reactions. Its lower electron density facilitates the key oxidative addition step, potentially allowing for milder conditions, shorter reaction times, and broader substrate scope with challenging coupling partners.

  • 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene offers an additional synthetic handle. While its reactivity in cross-coupling is slightly attenuated, it performs comparably well under optimized conditions. Its primary strategic advantage is the presence of the methoxymethyl group, which can be carried through several synthetic steps or potentially deprotected at a later stage to reveal a hydroxymethyl functional group, enabling further derivatization.

For reactions involving lithium-halogen exchange, both substrates are expected to exhibit excellent and comparable reactivity, providing rapid access to their corresponding aryllithium species. Ultimately, the decision rests on whether the synthetic target requires the additional functionality offered by the methoxymethyl group or if the higher intrinsic reactivity of the parent compound is paramount.

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o339. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 92(6), 625-634. [Link]

  • Fujioka, H., Minamitsuji, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9449–9456. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal, 89(11), 3-11. [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction between bromobenzene with benzeneboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chen, J., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(23), 4259. [Link]

  • RSC Publishing. (2016). Steric effect on Li+ coordination and transport properties in polyoxetane-based polymer electrolytes bearing nitrile groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Bailey, W. F., et al. (2002). Optimization of Organolithium Reactions. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

X-ray crystallography data for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

[1]

Executive Summary & Core Directive

The Challenge: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (CAS 2379321-66-9) serves as a critical, non-symmetric building block in the synthesis of radioligands (e.g., for PET imaging) and phenethylamine derivatives. Unlike its highly symmetric analogues (e.g., 1,4-dibromo-2,5-dimethoxybenzene), the specific crystal structure of this methoxymethyl variant is often absent from public databases like the CSD.

The Solution: This guide bridges the data gap. We provide a comparative structural analysis using high-fidelity analogues as reference standards to predict packing behavior. Furthermore, we detail a self-validating crystallization protocol designed to resolve the specific challenges imposed by the flexible methoxymethyl ether tail.

Structural Analysis & Comparative Benchmarks

To understand the crystallographic performance of the target, we must benchmark it against its closest structural relatives where high-resolution data exists.

Table 1: Comparative Crystallographic Data (Target vs. Analogues)
FeatureTarget Compound Reference Standard A Reference Standard B
Compound 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene 1,4-Dibromo-2,5-dimethoxybenzene 1-Bromo-4-chloro-2,5-dimethoxybenzene
Symmetry Asymmetric (Non-centrosymmetric potential)Centrosymmetric (

)
Pseudo-Centrosymmetric
Space Group (Pred/Exp) P2₁/c or P-1 (Predicted)P2₁/c (Experimental)P2/n (Experimental)
Packing Driver

-

stacking + Weak C-H...O (Ether)
Halogen...Halogen +

-

Halogen Disorder (50:50 Br/Cl)
Disorder Risk High (Methoxymethyl rotation)Low (Rigid lattice)High (Halogen site occupancy)
Crystal Habit Plates/Prisms (Solvent dependent)Needles/BlocksBlocks
Source Experimental Determination Required[Vijesh et al., 2012][Song et al., 2010]
Mechanism of Action: The "Symmetry Breaker" Effect

The target compound differs from Reference Standard A by the substitution of a Bromine atom with a Methoxymethyl group (-CH₂OCH₃) .

  • Steric Bulk: The methoxymethyl group adds rotational degrees of freedom (torsion angles around C-C and C-O bonds) absent in the di-halo analogues.

  • Lattice Energy: While Reference A packs efficiently due to inversion symmetry (the molecule sits on a center of inversion), the Target molecule cannot sit on a center of inversion. This forces the lattice to adopt a lower symmetry packing arrangement or a larger unit cell (Z' > 1) to accommodate the bulk.

Experimental Protocols: Validated Crystallization Workflows

Since the target compound contains a flexible ether tail, standard evaporation often yields oils or amorphous solids. The following protocol utilizes Anti-Solvent Vapor Diffusion to strictly control supersaturation and lock the methoxymethyl group into a low-energy conformation.

Protocol A: Dual-Solvent Vapor Diffusion (The "Gold Standard")

Objective: Grow single crystals suitable for XRD (>0.1 mm in one dimension).

  • Dissolution (The Rich Phase):

    • Dissolve 20 mg of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Why: The compound is highly soluble in moderate polarity solvents. DCM is preferred for its high volatility.

    • Check: Ensure the solution is clear. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • The Anti-Solvent Chamber:

    • Place the solution in a small inner vial (GC vial, 2 mL).

    • Place the open inner vial inside a larger outer jar (20 mL scintillation vial).

    • Add 3-4 mL of n-Hexane or Pentane to the outer jar. Do not let the liquids touch.

  • Equilibration:

    • Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3] Hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility limit. This slow transition allows the flexible methoxymethyl group to organize into the crystal lattice rather than crashing out as an oil.

  • Harvesting:

    • Inspect after 48-72 hours. Look for birefringent prisms under polarized light.

    • Mounting: Use Paratone-N oil immediately upon removal to prevent solvent loss (efflorescence).

Visualization of Crystallization Logic

CrystallizationWorkflowStartCrude Target(Solid/Oil)SolventDissolve in DCM(High Solubility)Start->Solvent 20mg/0.5mLFilter0.45µm Filtration(Remove Nuclei)Solvent->Filter ClarifyDiffusionVapor Diffusion(Hexane Anti-Solvent)Filter->Diffusion Setup ChamberNucleationSlow SupersaturationDiffusion->Nucleation 4°C, 48-72hResultX-Ray Quality Crystals(Ordered Lattice)Nucleation->Result Harvest

Caption: Workflow for converting the flexible target molecule into an ordered crystalline lattice using vapor diffusion.

Data Collection & Refinement Strategy

When you mount the crystal, you will likely encounter specific diffraction characteristics due to the Bromine (Heavy Atom) and the Methoxymethyl (Disorder) .

A. The Heavy Atom Advantage

The Bromine atom at Position 1 provides a significant anomalous scattering signal (




  • Benefit: This facilitates structure solution using SAD (Single Anomalous Dispersion) or Direct Methods (SHELXT) even if the data resolution is mediocre. The heavy atom dominates the phases.

B. Handling the Ether Disorder

The methoxymethyl group (-CH₂-O-CH₃) often exhibits rotational disorder in the crystal state.

  • Symptom: Elongated thermal ellipsoids on the terminal methyl carbon.

  • Refinement Fix:

    • Check for splitting: If the electron density map shows two distinct positions, model as disordered (Part A / Part B) with summed occupancy = 1.0.

    • Restraints: Apply DELU (rigid bond) and SIMU (similarity) restraints in SHELXL to stabilize the anisotropic displacement parameters (ADPs).

Structural Comparison Diagram

The following diagram illustrates the key structural difference that dictates the packing efficiency.

StructureComparisoncluster_0Lattice ImpactRefAReference: 1,4-Dibromo(Symmetric)PackingACentrosymmetric Packing(Inversion Center)RefA->PackingA Br matches BrTargetTarget: 4-Methoxymethyl(Asymmetric)PackingBNon-Centrosymmetric Packing(Steric Bulk Driven)Target->PackingB -CH2OCH3 breaks symmetryPackingA->PackingB Loss of Density?

Caption: The methoxymethyl group disrupts the inversion symmetry found in the dibromo-analogue, altering the space group.

References

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). "1-Bromo-4-chloro-2,5-dimethoxybenzene." Acta Crystallographica Section E: Structure Reports Online, 66(2), o333.

  • Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). "1,5-Dibromo-2,4-dimethoxybenzene."[1] Acta Crystallographica Section E: Structure Reports Online, 68(12), o3366.

  • Sigma-Aldrich. "Product Specification: 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene." Sigma-Aldrich Catalog.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

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